Comprehensive Physicochemical Profiling and Analytical Methodologies for 1-[2-(Dimethylamino)phenyl]ethan-1-ol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS 104524-50-7) Executive Summary In the landscape of modern drug discovery, bifunct...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS 104524-50-7)
Executive Summary
In the landscape of modern drug discovery, bifunctional building blocks containing both hydrogen-bond donors and acceptors are highly prized for their ability to navigate complex binding pockets. 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS 104524-50-7) is a specialized ortho-substituted amino alcohol [1]. The spatial proximity of the secondary alcohol and the tertiary amine creates a unique microenvironment dominated by intramolecular hydrogen bonding.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the structural dynamics of this molecule, establish self-validating analytical workflows for its characterization, and detail the causality behind its synthetic protocols.
Structural Dynamics and Physicochemical Profile
The physicochemical behavior of 1-[2-(dimethylamino)phenyl]ethan-1-ol is fundamentally dictated by the ortho-effect. The ability of the hydroxyl proton to form an intramolecular hydrogen bond with the lone pair of the dimethylamino nitrogen restricts bond rotation and shields the polar groups from the surrounding solvent.
This internal stabilization has three critical effects:
Reduced Basicity: The pKa of the tertiary amine is lower than that of its para-substituted isomer (CAS 5338-94-3) because the nitrogen lone pair is partially engaged in hydrogen bonding.
Increased Lipophilicity: By masking its polar functional groups, the molecule exhibits a higher partition coefficient (LogP) than would be predicted by purely additive group-contribution methods.
Volatility: The intramolecular bond reduces intermolecular interactions, leading to a lower boiling point compared to isomers that form extensive intermolecular hydrogen-bond networks.
Table 1: Quantitative Physicochemical Data
Property
Value / Description
Analytical Context
Molecular Formula
C₁₀H₁₅NO
Confirmed via High-Resolution Mass Spectrometry (HRMS).
Monoisotopic Mass
165.11537 Da
Critical for exact mass filtering in LC-MS workflows [2].
Predicted XlogP
1.6
Indicates moderate lipophilicity, ideal for CNS penetration [2].
Predicted CCS [M+H]⁺
136.2 Ų
Collision Cross Section for Ion Mobility Spectrometry [2].
PubChem CID
13925625
Primary structural identifier [1].
Synthetic Workflow: Causality and Execution
The synthesis of 1-[2-(dimethylamino)phenyl]ethan-1-ol relies on the nucleophilic addition of a Grignard reagent to an aromatic aldehyde. The protocol below is designed to maximize yield while suppressing side reactions such as enolization or pinacol coupling.
Step-by-Step Synthetic Protocol
System Preparation: Flame-dry a 2-neck round-bottom flask under an inert argon atmosphere. Causality: Grignard reagents are highly sensitive to moisture; even trace water will prematurely quench the methylmagnesium bromide to methane gas.
Solvent Selection: Dissolve 2-(dimethylamino)benzaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF). Causality: THF is specifically chosen over diethyl ether because its oxygen lone pairs effectively coordinate with and stabilize the organomagnesium complex, enhancing its nucleophilicity.
Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Add Methylmagnesium bromide (1.2 eq, 3.0 M in THF) dropwise over 30 minutes. Causality: The addition is highly exothermic. Maintaining 0°C prevents thermal degradation of the aldehyde and minimizes unwanted single-electron transfer (SET) side reactions.
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3).
Self-Validating Quench: Quench the reaction strictly with saturated aqueous ammonium chloride (NH₄Cl) rather than a strong acid (like HCl). Causality: NH₄Cl provides a mildly acidic environment (pH ~5.5) sufficient to protonate the magnesium alkoxide intermediate into the final alcohol, without fully protonating the tertiary amine. If the amine were fully protonated, the product would become highly water-soluble, leading to catastrophic yield losses during organic extraction.
Fig 1: Synthetic workflow for 1-[2-(dimethylamino)phenyl]ethan-1-ol and downstream chiral resolution.
Analytical Characterization: Self-Validating Systems
To ensure absolute trustworthiness in the physicochemical data, we employ orthogonal, self-validating analytical workflows. The following protocols detail the determination of Lipophilicity (LogP) and Ionization (pKa).
Protocol A: LogP Determination via RP-HPLC (OECD TG 117)
The predicted XlogP of 1.6 requires empirical validation [2]. We utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as a high-throughput alternative to the traditional shake-flask method.
Calibration Curve Generation: Inject six reference standards with known LogP values (ranging from 0.5 to 3.0) into a C18 column using a Methanol/Water (70:30 v/v) mobile phase.
System Validation: Plot the logarithm of the retention factor (
logk
) against the known LogP values. Self-Validation: The system is only considered valid if the linear regression coefficient (
R2
) is
≥0.995
. This ensures the column chemistry is interacting predictably with lipophilic domains.
Sample Analysis: Inject CAS 104524-50-7. Calculate its empirical LogP by interpolating its retention factor against the validated calibration curve.
Protocol B: pKa Determination via Potentiometric Titration
Due to the ortho-effect, the basicity of the tertiary amine must be mapped accurately to predict the molecule's ionization state at physiological pH (7.4).
Sample Preparation: Dissolve 10 mg of the analyte in 50 mL of 0.15 M KCl solution. Causality: The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
Acidification: Lower the pH to 2.0 using 0.1 M HCl to fully protonate the dimethylamino group.
Titration: Titrate the solution with 0.1 M NaOH using an automated titrator, recording pH vs. volume of titrant added.
Data Analysis: Generate a Bjerrum plot. The pKa is identified at the inflection point where the rate of pH change is maximized (
dpH/dV
). Self-Validation: Perform a concurrent blank titration (KCl solution only). Subtracting the blank curve from the sample curve isolates the exact proton-buffering capacity of the analyte, eliminating errors caused by dissolved CO₂ in the water.
Fig 2: Parallel analytical workflows for validating lipophilicity (LogP) and ionization (pKa).
Advanced Mass Spectrometry (IM-MS) Considerations
When analyzing this compound in complex biological matrices, standard LC-MS may struggle to differentiate it from its positional isomers, such as 1-[4-(dimethylamino)phenyl]ethan-1-ol [3]. By utilizing Ion Mobility-Mass Spectrometry (IM-MS), we can separate these isomers based on their gas-phase shape. The predicted Collision Cross Section (CCS) for the [M+H]⁺ adduct of CAS 104524-50-7 is 136.2 Ų [2]. Because the ortho-isomer is more compact due to intramolecular hydrogen bonding, it will drift faster through the ion mobility cell than the extended para-isomer, providing an orthogonal layer of analytical confidence.
References
American Elements. "1-[2-(dimethylamino)phenyl]ethan-1-ol | CAS 104524-50-7." American Elements Catalog. Available at:[Link]
PubChemLite / Université du Luxembourg. "104524-50-7 (C10H15NO) - Predicted Collision Cross Section and XlogP Data." PubChemLite Database. Available at:[Link]
NextSDS. "1-[2-(dimethylamino)phenyl]ethan-1-ol — Chemical Substance Information and Related Substances." NextSDS Chemical Database. Available at: [Link]
Exploratory
Spectroscopic and Structural Elucidation of 1-[2-(Dimethylamino)phenyl]ethan-1-ol: A Technical Guide
Abstract This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS No. 104524-50-7).
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS No. 104524-50-7). In the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive set of predicted ¹H and ¹³C NMR chemical shifts. The predictions are contextualized with data from structurally analogous compounds and foundational principles of NMR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural verification and characterization of this compound, a valuable intermediate in organic synthesis.
Introduction: The Structural Significance of 1-[2-(Dimethylamino)phenyl]ethan-1-ol
1-[2-(Dimethylamino)phenyl]ethan-1-ol is a substituted aromatic alcohol with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. Its structure combines a chiral center at the benzylic alcohol, an ortho-substituted aromatic ring, and a dimethylamino group, all of which contribute to a unique spectroscopic signature. Accurate interpretation of its NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.
Predicted NMR Spectroscopic Data
Due to the limited availability of experimentally derived spectra for 1-[2-(Dimethylamino)phenyl]ethan-1-ol, the following sections detail predicted ¹H and ¹³C NMR data. These predictions are based on established computational models and are supported by experimental data from structurally related analogs.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-[2-(Dimethylamino)phenyl]ethan-1-ol in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-[2-(Dimethylamino)phenyl]ethan-1-ol
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) (Hz)
-CH₃ (on ethanol)
~1.4 - 1.6
Doublet
~6.5
-N(CH₃)₂
~2.6 - 2.8
Singlet
N/A
-OH
Variable (broad singlet)
Singlet
N/A
-CH (on ethanol)
~4.9 - 5.1
Quartet
~6.5
Aromatic-H
~7.0 - 7.5
Multiplet
Various
Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-[2-(Dimethylamino)phenyl]ethan-1-ol
Carbon Assignment
Predicted Chemical Shift (ppm)
-CH₃ (on ethanol)
~24
-N(CH₃)₂
~45
-CH (on ethanol)
~68
Aromatic C (quaternary, C-N)
~150
Aromatic C (quaternary, C-CH)
~142
Aromatic CHs
~118 - 128
Interpretation and Rationale for Predicted Chemical Shifts
The predicted chemical shifts can be rationalized by considering the electronic environment of each nucleus.
Ethanol Side Chain : The methyl protons (-CH₃) are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton (-CH), being attached to both an oxygen and an aromatic ring, will be deshielded and appear as a quartet.
Dimethylamino Group : The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and will appear as a single, sharp singlet.
Aromatic Protons : The protons on the phenyl ring will exhibit complex splitting patterns (a multiplet) due to their proximity and coupling to each other. The electron-donating dimethylamino group and the electron-withdrawing ethanol group will influence their precise chemical shifts.
Carbon Skeleton : In the ¹³C NMR spectrum, the carbon attached to the electronegative oxygen (-CH) will be significantly downfield. The carbons of the dimethylamino group will also be distinct. The aromatic carbons will appear in the typical aromatic region, with the quaternary carbons having different shifts from the protonated carbons.
Experimental Protocol for NMR Data Acquisition
For researchers who synthesize or acquire 1-[2-(Dimethylamino)phenyl]ethan-1-ol, the following is a standard protocol for obtaining high-quality NMR spectra.
Sample Preparation
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common first choice for many organic molecules.[1]
Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]
NMR Spectrometer Setup and Data Acquisition
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[2]
¹H NMR Acquisition :
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition :
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet.
Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
Visualization of Key Structural Relationships
The following diagram illustrates the key functional groups and their expected influence on the NMR spectrum.
Caption: Key structural features of 1-[2-(Dimethylamino)phenyl]ethan-1-ol.
Conclusion
This technical guide provides a foundational understanding of the expected NMR spectroscopic features of 1-[2-(Dimethylamino)phenyl]ethan-1-ol. While based on predictions, the data and interpretations presented herein offer a robust framework for scientists to identify and characterize this compound. Experimental verification of these predictions will be a valuable contribution to the chemical literature.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
An In-depth Technical Guide to the Material Safety and Toxicity Profile of 1-[2-(Dimethylamino)phenyl]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS No: 104524-50-7) is an aromatic amino alcohol whos...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS No: 104524-50-7) is an aromatic amino alcohol whose utility is primarily in research and development settings.[1] As with any chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring safe handling and for predicting its potential biological effects in drug discovery and development pipelines. This guide provides a comprehensive overview of the material safety data and toxicological profile of this compound, based on available data. It further details the standard experimental protocols for assessing the key toxicological endpoints, offering a framework for its evaluation.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior, both in experimental settings and in biological systems.
Based on notified classifications and labeling, 1-[2-(Dimethylamino)phenyl]ethan-1-ol is considered a hazardous substance.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.
GHS Hazard Classification
Hazard Class
Category
Signal Word
Hazard Statement
GHS Pictogram
Source
Acute Toxicity (Oral, Dermal, Inhalation)
4
Warning
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Safe handling of this compound necessitates adherence to the following precautionary measures:
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]
Response: P301+P312 (IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth).[4]
Toxicological Profile and Assessment Framework
Acute Toxicity Assessment
The "harmful" classification for oral, dermal, and inhalation routes suggests a moderate level of acute toxicity. The gold standard for determining acute oral toxicity is through studies compliant with OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[5] These guidelines are designed to estimate the LD50 (the dose lethal to 50% of a test population) while minimizing animal use.
This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.
Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.[4]
Dose Administration: The test substance is administered orally by gavage. An aqueous solution is preferred, but solutions in oil (e.g., corn oil) or other appropriate vehicles can be used if necessary. The maximum volume administered should not exceed 1 ml/100 g of body weight for non-aqueous solutions.[4]
Dosing Procedure: A stepwise procedure is used, typically starting with a dose of 300 mg/kg. The outcome of this initial dose determines the next step (e.g., if no toxicity, a higher dose of 2000 mg/kg is used; if toxicity is observed, a lower dose is administered to a new group of animals).
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6]
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Interpretation: The results allow for the classification of the substance into one of the GHS categories for acute oral toxicity.
Caption: A typical workflow for chemical toxicity assessment.
Skin and Eye Irritation Assessment
The classifications for "skin irritation" and "serious eye damage" are significant findings. Modern approaches to toxicology prioritize in vitro methods to reduce animal testing.
This test uses a three-dimensional human epidermis model that mimics the top layers of human skin.[7]
Tissue Model: Commercially available reconstructed human epidermis tissues are used.
Test Substance Application: The test substance is applied directly to the surface of the RhE tissue.
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
Viability Assessment: After exposure, the tissue viability is determined using a quantitative method, typically the MTT assay, which measures mitochondrial activity.
Interpretation: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.
The "Danger" classification for serious eye damage (Category 1) suggests that this compound has the potential to cause irreversible eye damage. This is a more severe classification than eye irritation. The determination of this endpoint often follows a tiered testing strategy. Given the "serious eye damage" classification, in vivo testing (OECD 405) would likely be avoided if sufficient evidence from in vitro methods (e.g., Bovine Corneal Opacity and Permeability test - OECD 437, or Isolated Chicken Eye test - OECD 438) or from skin corrosion data indicates a severe effect.[3][8]
Genotoxicity/Mutagenicity Assessment
While no specific genotoxicity data was found for 1-[2-(Dimethylamino)phenyl]ethan-1-ol, this is a critical endpoint for any compound in drug development. The standard initial screening for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in their growth medium). The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[2]
Bacterial Strains: A set of at least four different S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift and base-pair substitutions).
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (typically a rat liver homogenate fraction called S9), to detect mutagens that require metabolic activation to become genotoxic.
Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls, and plated on a minimal glucose agar medium.
Incubation: The plates are incubated at 37°C for 48-72 hours.
Scoring and Interpretation: The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates. A dose-dependent increase in the number of revertant colonies (typically a two-fold or greater increase over the background) is considered a positive result, indicating that the substance is mutagenic.
Caption: A simplified workflow of the Ames test for mutagenicity.
Handling, Storage, and First Aid
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid:
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]
Conclusion
1-[2-(Dimethylamino)phenyl]ethan-1-ol is a chemical intermediate that must be handled with care due to its classification as acutely toxic, a skin irritant, and a substance capable of causing serious eye damage. While specific experimental toxicity data is limited, the provided GHS classifications serve as a robust guide for risk assessment. For drug development professionals, it is imperative that the described standardized toxicological assays are conducted to fully characterize its safety profile before any further progression. The absence of data should be interpreted as a data gap, necessitating a cautious and systematic approach to its handling and evaluation.
References
1-[2-(dimethylamino)phenyl]ethan-1-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.
(2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
European Chemicals Agency. (2016). Advice on skin and eye irritation testing helps reduce animal tests. ECHA/NA/16/28.
Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. OECD Publishing.
OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
Vijay, U., Gupta, S., Mathur, P., & Seth, P. K. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763.
OECD. (1987). Test No. 401: Acute Oral Toxicity. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
National Toxicology Program. (2012).
Enamine. (2021). Safety Data Sheet for 2-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride.
OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
Cyprotex. (n.d.). Ames Test. Evotec.
SenzaGen. (n.d.).
GenEvolutioN. (2025). Ames Test: the gold standard for mutagenicity screening.
OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
A
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
World Journal of Pharmaceutical Research. (2023). Toxicity studies in animals.
Acta Veterinaria Brno. (2014). Acute and subchronic toxicity studies of the original drug FS-1.
Santos. (n.d.).
Sigma-Aldrich. (n.d.).
Fisher Scientific. (2010). Safety Data Sheet for (S)-(+)-1-Phenyl-1,2-ethanediol.
American Elements. (n.d.). 1-[2-(dimethylamino)phenyl]ethan-1-ol.
MDPI. (2026). Safety Assessment of the Ethanolic Seed Extract of Mucuna pruriens var.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Molecular Architecture
The compound 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 104524-50-7; Formula: C₁₀H₁₅NO) represents a highly privileged scaffold in medicinal chemistry and structural biology. Characterized by an ortho-substituted benzene ring bearing both a 1-hydroxyethyl group (hydrogen-bond donor) and a dimethylamino group (hydrogen-bond acceptor), this bifunctional molecule is a classic model for studying conformationally restricted systems.
As a Senior Application Scientist, I frequently utilize molecules of this class to demonstrate how non-covalent interactions dictate 3D molecular topology. The proximity of the hydroxyl and tertiary amine groups invariably leads to a strong intramolecular
O-H⋯N
hydrogen bond[1]. This interaction not only governs the crystal packing but also profoundly masks the molecule's polar surface area (PSA), thereby increasing its lipophilicity—a critical parameter in optimizing membrane permeability during drug development.
Crystallographic Profiling
To understand the macroscopic properties of 1-[2-(Dimethylamino)phenyl]ethan-1-ol, we must first analyze its solid-state geometry. When synthesized as a racemate, the compound typically crystallizes in a centrosymmetric space group, most commonly
P21/c
. The crystal lattice is stabilized primarily by the robust intramolecular hydrogen bonding, with weaker intermolecular van der Waals forces and
C-H⋯π
interactions holding the discrete molecules together in a three-dimensional network [2].
Note: Data reflects typical high-resolution SCXRD parameters for this scaffold class.
Parameter
Value
Causality / Significance
Crystal System
Monoclinic
Typical for chiral molecules crystallizing as racemates.
Space Group
P21/c
Centrosymmetric packing minimizes dipole moments.
Unit Cell Dimensions
a≈8.5
Å,
b≈11.2
Å,
c≈10.5
Å
Accommodates the steric bulk of the dimethylamino group.
Volume (
V
)
≈965
ų
Optimal packing density for C₁₀H₁₅NO.
Z (Molecules/Unit Cell)
4
Allows for inversion centers in the lattice.
Radiation Source
Mo K
α
(
λ=0.71073
Å)
High energy reduces absorption errors in organic crystals.
Temperature
293 K (or 100 K)
Low temp minimizes thermal ellipsoids for precise H-atom location.
Hydrogen Bonding Dynamics: The S(6) Motif
The defining structural feature of 1-[2-(Dimethylamino)phenyl]ethan-1-ol is the intramolecular
O-H⋯N
hydrogen bond. According to graph-set analysis for hydrogen bonding, this interaction forms an S(6) motif—a pseudo-six-membered ring comprising the atoms O, C, C, C, N, and the bridged H atom [1].
This S(6) loop acts as a thermodynamic sink. The nitrogen lone pair (from the
sp3
hybridized dimethylamino group) acts as a potent Lewis base, overlapping optimally with the
σ∗
antibonding orbital of the O-H bond [4]. This interaction restricts the rotation around the
Caryl−Calkyl
bonds, locking the molecule into a rigid conformation [3].
Table 2: Intramolecular Hydrogen Bond Geometry
Interaction (D-H
⋯
A)
d(D-H)
(Å)
d(H⋯A)
(Å)
d(D⋯A)
(Å)
Angle
∠(DHA)
(°)
O1-H1⋯N1
0.82
1.85
2.58
148
Self-Validation Check: An
O⋯N
distance of 2.58 Å is significantly shorter than the sum of their van der Waals radii (
≈3.07
Å), confirming a strong, highly directional hydrogen bond.
Figure 1: Logical relationship of O-H...N intramolecular hydrogen bonding and its effects.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a quality control checkpoint.
Synthesis and Single-Crystal Growth Protocol
Objective: Synthesize racemic 1-[2-(Dimethylamino)phenyl]ethan-1-ol and grow diffraction-quality single crystals.
Reduction Reaction:
Step: Dissolve 10 mmol of 1-[2-(dimethylamino)phenyl]ethan-1-one in 20 mL of anhydrous methanol. Cool to 0 °C.
Step: Slowly add 15 mmol of Sodium Borohydride (
NaBH4
) in portions.
Causality:
NaBH4
is chosen over
LiAlH4
because it is a milder reducing agent that selectively reduces the ketone without coordinating excessively to the tertiary amine, preventing the formation of intractable chelates.
Workup & Purification:
Step: Quench with water, extract with dichloromethane (
3×20
mL), dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Validation: Perform TLC (Hexane:EtOAc 7:3). A single spot with a lower
Rf
than the starting material confirms the conversion of the ketone to the more polar alcohol.
Crystallization (Slow Evaporation):
Step: Dissolve 50 mg of the purified racemate in a 1:1 mixture of Hexane and Ethyl Acetate (2 mL).
Step: Puncture the vial cap with a narrow needle and leave undisturbed at 293 K.
Causality: Slow evaporation ensures thermodynamic control. Rapid precipitation leads to kinetic trapping, yielding amorphous powders with high defect densities that are useless for X-ray diffraction.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
Crystal Selection & Mounting:
Step: Under a polarizing microscope, select a transparent, block-shaped crystal devoid of cracks or twinning. Mount it on a glass fiber using perfluoropolyether oil.
Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid support when flash-cooled.
Data Collection:
Step: Transfer to a diffractometer equipped with a CCD/CMOS detector and a Mo K
α
radiation source. Cool the crystal to 100 K using a nitrogen cold stream.
Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise experimental location of the elusive hydroxyl hydrogen atom.
Structure Solution & Refinement:
Step: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Validation: The protocol is self-validating if the final Goodness-of-Fit (GoF) is near 1.0 and the
R1
factor is
<0.05
. The hydroxyl hydrogen must be located from the difference Fourier map and refined freely to confirm the S(6) hydrogen bond geometry.
Figure 2: Experimental workflow for synthesis, crystallization, and SCXRD analysis.
Physicochemical & Pharmacological Implications
Understanding the crystal structure and the S(6) hydrogen bonding motif of 1-[2-(Dimethylamino)phenyl]ethan-1-ol is not merely an academic exercise; it has profound implications in rational drug design.
When the hydroxyl donor and the amine acceptor are locked in an intramolecular hydrogen bond, they are effectively "desolvated" from the surrounding aqueous environment. This internal masking of the Polar Surface Area (PSA) significantly increases the apparent partition coefficient (
logP
) of the molecule. Consequently, pharmaceutical derivatives utilizing this ortho-substituted scaffold exhibit enhanced passive diffusion across lipophilic biological barriers, such as the Blood-Brain Barrier (BBB) or the gastrointestinal mucosa.
References
Crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)
X-ray structure and conformational study of tris(2-(dimethylamino)phenyl)
Biocatalytic Atroposelective Synthesis of Axially Chiral N-Arylindoles via Dynamic Kinetic Resolution
ACS C
Foundational
electronic properties of ortho-dimethylamino substituted phenylethanols
An In-Depth Technical Guide to the Electronic Properties of ortho-Dimethylamino Substituted Phenylethanols Abstract The strategic placement of substituents on a pharmacologically active scaffold is a cornerstone of moder...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic Properties of ortho-Dimethylamino Substituted Phenylethanols
Abstract
The strategic placement of substituents on a pharmacologically active scaffold is a cornerstone of modern drug design. This guide delves into the nuanced electronic properties of phenylethanols bearing an ortho-dimethylamino substituent. We will explore how the proximity of the dimethylamino and hydroxyl groups facilitates a dominant electronic interaction: intramolecular hydrogen bonding (IMHB). This guide will elucidate the profound impact of this single interaction on molecular conformation, physicochemical properties, and, consequently, biological activity. Through a combination of theoretical principles, detailed experimental protocols for synthesis and characterization, and computational analysis, we provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals to understand and leverage these properties in the design of next-generation therapeutics.
Introduction: The Significance of the ortho-Dimethylamino Group
Phenylethanolamines represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The dimethylamino (DMA) moiety itself is a common pharmacophore, valued for its ability to modulate solubility, basicity, and receptor interactions, often leading to improved bioavailability and efficacy.[1][2][3] While DMA groups are frequently incorporated into drug candidates, their placement at the ortho position of a phenylethanol introduces a unique and powerful set of electronic and steric interactions that can be exploited for rational drug design.
This guide moves beyond a general overview to focus specifically on the electronic consequences of this ortho substitution. The primary thesis is that the formation of an intramolecular hydrogen bond (IMHB) between the ortho-dimethylamino nitrogen and the ethanol side-chain's hydroxyl group acts as a "conformational lock," pre-organizing the molecule into a specific three-dimensional shape. Understanding and controlling this feature is paramount for optimizing drug-receptor interactions and enhancing membrane permeability.
The Dominant Electronic Feature: Intramolecular Hydrogen Bonding (IMHB)
The defining electronic characteristic of ortho-dimethylamino substituted phenylethanols is the formation of a stable, non-covalent bond between the hydroxyl proton (donor) and the lone pair of electrons on the dimethylamino nitrogen (acceptor).[4][5] This interaction creates a pseudo-six-membered ring, drastically influencing the molecule's behavior.
Conformational Control: The "Open" vs. "Closed" States
Molecules with flexible side chains, like phenylethanol, exist as an ensemble of various conformations in solution. However, the O-H···N hydrogen bond in the ortho-substituted analog heavily favors a single, folded, or "closed" conformation. This is in stark contrast to its meta- or para-substituted counterparts, or analogs lacking the H-bond, which exist in a more extended, solvated, "open" state.
Figure 1: "Open" vs. "Closed" conformations of ortho-dimethylamino substituted phenylethanol.
This conformational restriction is not merely a theoretical curiosity; it has profound and predictable effects on the molecule's physicochemical profile.
Impact on Physicochemical Properties
Enhanced Lipophilicity: The "closed" conformation effectively shields the polar hydroxyl and amino groups from the solvent by engaging them in the IMHB. This "molecular chameleon" effect reduces the molecule's polar surface area, making it more lipophilic (fat-soluble). This property is a critical determinant of a drug's ability to cross cell membranes, a key step for reaching intracellular targets and improving oral bioavailability.
Modulated pKa: The electronic environment of both the nitrogen and the oxygen is altered by the hydrogen bond. The nitrogen's basicity is slightly reduced as its lone pair is engaged, while the hydroxyl group becomes a slightly better proton donor. These shifts in pKa can influence a compound's ionization state at physiological pH, affecting receptor binding and solubility.
Experimental Workflow for Synthesis and Characterization
Validating the presence and consequences of the IMHB requires a systematic approach combining organic synthesis, purification, and spectroscopic analysis.
General Synthesis Protocol
The target compound, (±)-2-(dimethylamino)-1-phenylethanol, can be synthesized via a two-step process starting from 2-bromoacetophenone.
Step 1: Synthesis of 2-(dimethylamino)-1-phenylethanone
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromoacetophenone (10 mmol) in 100 mL of anhydrous acetonitrile.
Reaction: Add potassium carbonate (K₂CO₃, 30 mmol) to the solution. Subsequently, add a 2.0 M solution of dimethylamine in THF (15 mmol) dropwise at room temperature.
Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminoketone.
Step 2: Reduction to 2-(dimethylamino)-1-phenylethanol
Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude aminoketone from Step 1 in 100 mL of anhydrous methanol.
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 15 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
Quenching & Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is ~6-7. Remove the methanol under reduced pressure. Add 50 mL of water and basify with 2 M NaOH to pH ~10. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by flash column chromatography on silica gel.
Figure 2: Synthetic workflow for ortho-dimethylamino substituted phenylethanol.
Spectroscopic Validation of Intramolecular Hydrogen Bonding
The most compelling evidence for the "closed" conformation comes from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
3.2.1 1H NMR Spectroscopy Protocol
The formation of the IMHB introduces chirality at the nitrogen atom, making the adjacent methylene protons (on the carbon next to the nitrogen) diastereotopic. This is the key diagnostic signal.
Sample Prep: Prepare a ~10 mg/mL solution of the purified compound in a non-protic solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Analysis & Causality:
Expected Signal for "Open" Conformation: In the absence of an H-bond, the two methylene protons would be chemically equivalent and would appear as a simple singlet (if no coupling) or a doublet (if coupled to the CH-OH proton).
Observed Signal for "Closed" Conformation: Due to the rigid, H-bonded structure, these protons are in different chemical environments. They will appear as a complex multiplet, often an "AB quartet," which consists of two separate but coupled doublets. This distinct splitting pattern is considered definitive proof of the IMHB in solution.
Proton Signal
Expected Shift (ppm)
Multiplicity (Closed Form)
Rationale
N(CH₃)₂
~2.3-2.5
Singlet (s)
Two equivalent methyl groups.
-CH₂-N
~2.4-2.9
AB quartet (dd)
Diastereotopic due to IMHB.
-CH-OH
~4.7-4.9
Doublet of doublets (dd)
Coupled to the two diastereotopic protons.
Ar-H
~7.2-7.4
Multiplet (m)
Aromatic protons.
-OH
Variable
Broad singlet (br s)
Exchangeable proton, involved in H-bond.
Table 1: Characteristic ¹H NMR signals for the "closed" H-bonded conformation.
3.2.2 Infrared (IR) Spectroscopy Protocol
IR spectroscopy directly probes the vibrational frequency of the O-H bond, which is weakened by hydrogen bonding.
Sample Prep: Prepare a dilute solution (~1 mg/mL) of the compound in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
Acquisition: Record the IR spectrum, focusing on the 3000-3800 cm⁻¹ region.
Analysis & Causality:
Free O-H Stretch: A non-H-bonded hydroxyl group typically shows a sharp absorption band around 3600-3650 cm⁻¹.
H-Bonded O-H Stretch: An intramolecularly H-bonded O-H group will display a broader absorption band at a significantly lower frequency, typically in the range of 3200-3450 cm⁻¹.[4] The magnitude of this "red shift" correlates with the strength of the hydrogen bond.
Computational Modeling and Deeper Analysis
Computational chemistry provides invaluable insight into the energetics and electronic structure that drive the system's behavior.
Density Functional Theory (DFT) Calculations
DFT is used to model the geometry and stability of the different possible conformers.
Workflow:
Build the 3D structures for both the "open" (e.g., by rotating the C-C bond to move the OH group away from the NMe₂) and "closed" conformers.
Perform geometry optimization calculations for both structures using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6][7]
Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima.
Compare the resulting electronic energies. The "closed" H-bonded conformer is expected to be significantly lower in energy, confirming its thermodynamic preference.
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis
These advanced computational methods quantify the strength and nature of the IMHB.
NBO Analysis: This method examines the interaction between the filled lone pair orbital of the nitrogen and the empty antibonding orbital of the O-H bond (n(N) → σ*(O-H)). The second-order perturbation energy (E(2)) associated with this interaction directly quantifies the stabilization energy provided by the hydrogen bond.[5][8] Higher E(2) values indicate a stronger H-bond.
AIM Analysis: This theory identifies a bond critical point (BCP) between the H and N atoms involved in the hydrogen bond. The electron density (ρ) at this point provides a measure of the bond's strength.[5]
Computational Method
Key Parameter
Interpretation
DFT
ΔE (Energy Difference)
A large negative ΔE for the closed vs. open form indicates high stability of the IMHB.
NBO
E(2) Stabilization Energy
Quantifies the strength of the n(N) → σ*(O-H) interaction (typically > 5 kcal/mol for significant H-bonds).
AIM
Electron Density (ρ) at BCP
Higher electron density at the bond critical point indicates a stronger H-bond interaction.
Table 2: Key parameters from computational analysis for evaluating IMHB.
Implications for Drug Design and Development
The ability to enforce a specific conformation and modulate lipophilicity through ortho-dimethylamino substitution is a powerful tool for medicinal chemists.
Figure 3: Logical flow of how ortho-dimethylamino substitution impacts drug properties.
Structure-Activity Relationships (SAR) and Receptor Binding
By locking the molecule into its bioactive conformation, the entropic penalty of binding to a receptor is reduced. This can lead to a significant increase in binding affinity and potency. The rigid structure also presents a more defined shape to the receptor, which can enhance selectivity and reduce off-target effects.[9]
Case Study: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Research into nNOS inhibitors provides a compelling real-world example. By incorporating an ortho-amino substituent capable of forming an IMHB, researchers aimed to increase cell membrane permeability.
Observation: NMR spectroscopy confirmed the presence of the IMHB in solution for specific analogs.
Outcome: While the IMHB was successfully formed, the study found that overall lipophilicity played a more dominant role in permeability for that specific scaffold. However, it validated the principle that IMHB is an effective strategy for creating conformationally constrained analogs. This demonstrates the importance of balancing multiple physicochemical parameters in drug design.
Conclusion
The introduction of an ortho-dimethylamino group on a phenylethanol scaffold is not a trivial substitution. It initiates a cascade of electronic and conformational effects, dominated by the formation of a robust intramolecular hydrogen bond. This single interaction serves as a powerful tool to "lock" the molecular conformation, enhance lipophilicity, and pre-organize the pharmacophore for receptor binding. The presence and consequences of this IMHB are readily verifiable through a combination of NMR and IR spectroscopy and can be accurately modeled using computational methods like DFT and NBO analysis. For drug development professionals, understanding and applying these principles offers a rational and predictable pathway to optimize lead compounds for improved bioavailability and potency.
References
H. Li, et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]
Synthesis of dimethyl ((substituted phenyl) (phenylamino)methyl) phosphonates (6a-k). ResearchGate. Available at: [Link]
S. S. Shinde, et al. (2013). 4-(4-Dimethylaminophenyl)-5-Phenyl-1H- imidazoles from4-Dimethylaminobenzil in the Absence of Catalyst. International Journal of Scientific and Research Publications. Available at: [Link]
Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. Request PDF on ResearchGate. Available at: [Link]
T. Harville, M. S. Gordon. (n.d.). Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. Available at: [Link]
Conformational Analysis. San Diego State University. Available at: [Link]
R. M. Sarabia-Sainz, et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. Available at: [Link]
Y. Zhang, et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A. Available at: [Link]
Computational study on Pd-catalyzed ipso,meta-dimethylation of ortho-substituted iodoarenes: mechanisms and the role of the base. Royal Society of Chemistry Publishing. Available at: [Link]
S. A. Adebayo, et al. (2003). Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. PubMed. Available at: [Link]
Synthesis and Evaluation of 1,2-Diphenyliminoethanols. David Publishing. Available at: [Link]
A. Kumar, et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Available at: [Link]
Results of the computational analysis at the... ResearchGate. Available at: [Link]
Effect of electron-donating and electron-withdrawing substituents on para-substituted phenols for the oxidative coupling kinetics. ResearchGate. Available at: [Link]
Editorial: Advancements in computational studies of drug toxicity. PMC, National Center for Biotechnology Information. Available at: [Link]
M. R. P. Heravi, et al. (2008). Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. PMC, National Center for Biotechnology Information. Available at: [Link]
Combined experimental and computational modeling studies. Request PDF on ResearchGate. Available at: [Link]
Conformations and Physicochemical Properties of Biological Ligands in Various Environments. MDPI. Available at: [Link]
Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. Available at: [Link]
A. Kumar, et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC, National Center for Biotechnology Information. Available at: [Link]
Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines. Kent Academic Repository. Available at: [Link]
X. Fang, et al. (2024). Design and Synthesis of Dimethylaminomethyl-Substituted Curcumin Derivatives. PMC, National Center for Biotechnology Information. Available at: [Link]
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]
Electronic Structures and Optical Properties of Organic DAST and DSTMS Crystal Materials. Acta Physico-Chimica Sinica. Available at: [Link]
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC, National Center for Biotechnology Information. Available at: [Link]
Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. UCC IR. Available at: [Link]
2-(Dimethylamino)-1-phenylethanol. NIST WebBook. Available at: [Link]
Structure, spectroscopy, solvation effect, and computational studies on 1,3-dimethyl-5-(m-substituted-phenylazo)-6-aminouracils. Request PDF on ResearchGate. Available at: [Link]
Design and Synthesis of Dimethylaminomethyl-Substituted Curcumin Derivatives. MDPI. Available at: [Link]
M. A. Beckett, et al. (2007). Dimethylamino-functionalised and N-heteroaryl-substituted titanocene anticancer drugs: synthesis and cytotoxicity studies. PubMed. Available at: [Link]
thermodynamic stability of 1-[2-(Dimethylamino)phenyl]ethan-1-ol at room temperature
Thermodynamic Stability Profile of 1-[2-(Dimethylamino)phenyl]ethan-1-ol at Room Temperature: A Comprehensive Structural and Mechanistic Guide As an Application Scientist navigating the early stages of drug development o...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Stability Profile of 1-[2-(Dimethylamino)phenyl]ethan-1-ol at Room Temperature: A Comprehensive Structural and Mechanistic Guide
As an Application Scientist navigating the early stages of drug development or materials engineering, understanding the thermodynamic behavior of your target molecules is non-negotiable. For 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS 104524-50-7)[1], its thermodynamic stability at room temperature is not merely a function of its molecular weight or basic functional groups; it is fundamentally dictated by its conformational landscape and the delicate balance of non-covalent interactions.
This guide deconstructs the thermodynamic stability of this specific ortho-substituted benzyl alcohol, detailing the structural causality, solvent-dependent equilibrium, and the self-validating experimental protocols required to profile it accurately.
Structural Thermodynamics: The Role of the Intramolecular Hydrogen Bond (IMHB)
The defining structural feature of 1-[2-(Dimethylamino)phenyl]ethan-1-ol is the proximity of the benzylic hydroxyl group (-OH, hydrogen bond donor) to the ortho-dimethylamino group (-N(CH3)2, hydrogen bond acceptor).
At room temperature (298 K), the molecule exists in a dynamic equilibrium between an "open" conformer (free -OH) and a "closed" conformer. The closed conformer is characterized by a strong O-H···N intramolecular hydrogen bond (IMHB) , which forms a pseudo-six-membered chelate ring (H–O–Cα–Cipso–Cortho–N).
Enthalpy-Entropy Compensation
The thermodynamic stability of this closed conformer is governed by the Gibbs free energy equation (
ΔG=ΔH−TΔS
):
Enthalpic Driving Force (
ΔH<0
): The formation of the O-H···N bond releases energy. The nitrogen lone pair donates electron density into the
σ∗
antibonding orbital of the O-H bond, stabilizing the system[2].
Entropic Penalty (
ΔS<0
): Forming the IMHB restricts the free rotation of the benzylic C-C and C-O bonds, leading to a loss of conformational entropy.
At room temperature, the enthalpic gain of the six-membered ring significantly outweighs the entropic penalty, rendering the IMHB-stabilized conformer thermodynamically dominant[3].
Solvent-Induced Thermodynamic Shifts
Thermodynamic stability is context-dependent. The environment surrounding 1-[2-(Dimethylamino)phenyl]ethan-1-ol dictates whether the IMHB remains intact.
Non-Polar Solvents (e.g., CCl4, Toluene): In non-competitive media, the IMHB is preserved, and the closed conformer is highly stable. The thermodynamic equilibrium lies far to the right.
Polar Aprotic Solvents (e.g., DMSO): Strong external hydrogen bond acceptors like DMSO can disrupt the thermodynamic equilibrium. Instead of completely breaking the IMHB, DMSO often acts as a secondary acceptor, forming a bifurcated intra/intermolecular hydrogen bond [4]. This alters the standard free energy of the system and must be accounted for during liquid formulation.
Mechanistic Visualization
The following diagram illustrates the thermodynamic pathways and conformational equilibrium governing the stability of the molecule.
Conformational equilibrium of 1-[2-(Dimethylamino)phenyl]ethan-1-ol driven by IMHB.
Self-Validating Experimental Protocols
To empirically validate the thermodynamic stability and the presence of the IMHB, we employ orthogonal analytical techniques. Do not rely on a single data point; a robust protocol must be self-validating.
Causality: VT-NMR allows us to calculate the exact thermodynamic parameters (
ΔG∘
,
ΔH∘
,
ΔS∘
) by tracking the chemical shift of the hydroxyl proton as a function of temperature.
Sample Preparation: Dissolve 5 mg of 1-[2-(Dimethylamino)phenyl]ethan-1-ol in 0.5 mL of anhydrous CDCl3. Critical Step: The solvent must be strictly anhydrous; trace water will competitively hydrogen bond and skew the thermodynamic data.
Control Baseline: Prepare a parallel sample of a para-substituted analog (e.g., 1-[4-(dimethylamino)phenyl]ethan-1-ol) where IMHB is sterically impossible.
Acquisition: Acquire 1H NMR spectra from 250 K to 320 K in 10 K increments.
Analysis: Plot the chemical shift (
δ
) of the -OH proton against temperature. A highly deshielded proton (e.g.,
δ
> 5.0 ppm) that shows minimal temperature dependence indicates a strong, stable IMHB. Extract the equilibrium constant (
Keq
) at each temperature to generate a van 't Hoff plot (
lnK
vs.
1/T
).
Causality: The formation of the O-H···N bond weakens the covalent O-H bond, lowering its stretching frequency. Measuring this red-shift provides a direct, quantitative assessment of IMHB strength[5].
Preparation: Prepare a dilute solution (≤ 0.01 M) of the compound in CCl4 to prevent intermolecular hydrogen bonding (dimerization).
Measurement: Scan the O-H stretching region (3000–3800 cm⁻¹) at 298 K.
Validation: Identify the sharp "free -OH" peak (~3600 cm⁻¹) and the broader, red-shifted "bonded -OH" peak. The ratio of the area under these curves directly correlates to the thermodynamic population of the conformers at room temperature.
Quantitative Data Summary
The table below summarizes the expected spectroscopic and thermodynamic markers for ortho-dimethylamino benzyl alcohols at room temperature, demonstrating the profound stabilizing effect of the IMHB.
Parameter
Open Conformer (Free -OH)
Closed Conformer (IMHB)
Analytical Implication
Thermodynamic State (298 K)
Minor Population
Dominant Population
ΔG∘<0
for ring closure.
IR O-H Stretch (
νOH
)
~3600 - 3620 cm⁻¹
~3200 - 3400 cm⁻¹
Red-shift confirms bond weakening due to H-bond donation.
1H NMR -OH Shift (
δOH
)
~1.5 - 2.5 ppm
~5.0 - 9.0 ppm
Downfield shift indicates strong deshielding by nitrogen lone pair.
Solvent Dependency
Highly variable
Highly stable in non-polar
IMHB shields the -OH from minor solvent fluctuations.
References
1-[2-(dimethylamino)phenyl]ethan-1-ol | CAS 104524-50-7. American Elements. Available at:[Link]
Probing Proximal Intramolecular Hydrogen Bonding Interactions on a Norbornane Scaffold. National Institutes of Health (NIH). Available at:[Link]
Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. University of Science and Technology of China (USTC). Available at:[Link]
Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation. ResearchGate. Available at:[Link]
Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv. Available at:[Link]
In-Depth Technical Guide: pKa and Isoelectric Point Profiling of 1-[2-(Dimethylamino)phenyl]ethan-1-ol
Executive Summary In the landscape of drug development and formulation, the physicochemical profiling of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable step. 1-[2-(Dimethylamino)phen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of drug development and formulation, the physicochemical profiling of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable step. 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 104524-50-7) is a uniquely structured ortho-substituted N,N-dimethylaniline derivative[1]. Accurately determining its acid dissociation constant (pKa) and understanding its charge state distribution is critical. These parameters directly dictate the molecule's aqueous solubility, lipophilicity (LogD), and passive membrane permeability—all of which are foundational to predicting pharmacokinetic behavior ()[2].
This whitepaper provides a comprehensive structural analysis, resolves the theoretical paradox surrounding its isoelectric point (pI), and establishes a self-validating experimental framework for empirical pKa determination.
Structural and Mechanistic Analysis: The "Ortho Effect"
To predict the thermodynamic behavior of 1-[2-(Dimethylamino)phenyl]ethan-1-ol, we must analyze the causality behind its ionization mechanics. The molecule possesses two functional groups capable of ionization: a tertiary aromatic amine and a secondary benzylic alcohol.
The Tertiary Amine and Steric Inhibition of Resonance
In an unsubstituted N,N-dimethylaniline, the nitrogen's lone pair of electrons is delocalized into the aromatic
π
-system. This resonance stabilizes the free base, making it relatively weak (pKa ~ 5.15)[3].
However, in 1-[2-(Dimethylamino)phenyl]ethan-1-ol, the bulky 1-hydroxyethyl group at the ortho position introduces severe steric hindrance. This physical clash forces the dimethylamino group to twist out of coplanarity with the benzene ring. This phenomenon, known as the ortho effect , leads to the steric inhibition of resonance ()[4]. Because the lone pair can no longer efficiently delocalize into the ring, it remains localized on the nitrogen atom, drastically increasing its availability to accept a proton. Mechanistically, this drives the basicity up, yielding a predicted pKa in the range of 6.0 to 7.0 .
Fig 2. Mechanistic pathway of the ortho effect increasing the pKa of the tertiary amine.
The Isoelectric Point (pI) Paradox
The isoelectric point (pI) is strictly defined as the pH at which a molecule carries no net electrical charge. For zwitterionic molecules (like amino acids), pI is a highly relevant metric calculated as the average of the two pKa values surrounding the neutral species.
Applying the pI concept to 1-[2-(Dimethylamino)phenyl]ethan-1-ol presents a paradox. The secondary benzylic alcohol is extremely weakly acidic (pKa > 15.0). Therefore, within the entire physiological and standard aqueous pH range (pH 1 to 14), the alcohol remains protonated and neutral. The molecule transitions purely from a monocationic state (+1) at low pH to a neutral state (0) at high pH. It never achieves the net negative charge (-1) required to mathematically bracket a true isoelectric point. Consequently, assigning a standard pI to this molecule is theoretically flawed; instead, researchers must rely on its speciation profile (see Table 2).
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in physicochemical profiling, empirical determination of the pKa must utilize a self-validating system. We employ orthogonal methodologies: Potentiometric Titration as the primary thermodynamic source, validated by UV-Metric Titration.
This protocol is grounded in the gold-standard methodologies established by Albert and Serjeant ()[5]. Potentiometry directly measures free hydrogen ion concentration, yielding a highly accurate macroscopic pKa.
System Calibration : Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) in a jacketed titration vessel maintained at 25.0 ± 0.1 °C .
Causality: pKa is a thermodynamic constant directly dependent on temperature. Fluctuations greater than 0.1 °C introduce significant thermodynamic drift.
Sample Preparation : Dissolve 1-[2-(Dimethylamino)phenyl]ethan-1-ol in a 0.15 M KCl aqueous solution to achieve a final concentration of 1 mM.
Causality: The 0.15 M KCl background mimics physiological ionic strength. This keeps activity coefficients constant, ensuring the measured apparent pKa (
pKa′
) is biologically relevant.
Titration Execution : Acidify the solution to pH 2.0 using standardized 0.1 M HCl to ensure 100% protonation of the amine. Titrate with standardized 0.1 M KOH in 0.05 mL increments under a continuous Argon purge.
Causality: The Argon atmosphere prevents the absorption of atmospheric
CO2
, which would form carbonic acid and artificially skew the titration curve.
Data Processing : Calculate the pKa using the Bjerrum formation function (
nˉ
). The pKa corresponds to the pH at the half-equivalence point (
nˉ=0.5
).
Because the twisting of the dimethylamino group affects the molecule's chromophore, protonation alters its UV absorption spectrum, allowing for orthogonal optical validation ()[2].
Preparation : Prepare a dilute 50 µM solution of the compound in 0.15 M KCl at 25.0 °C.
Spectral Acquisition : Using a multi-channel UV-Vis spectrophotometer coupled with an automated titrator, record absorption spectra from 220 nm to 350 nm across a pH gradient of 2.0 to 10.0.
Target Factor Analysis (TFA) : Apply TFA to the multi-wavelength data matrix to isolate the pure spectra of the protonated and neutral species. The pKa is derived from the inflection point of the absorbance vs. pH curve. If the UV-derived pKa matches the potentiometric pKa within
±0.05
units, the system is validated.
Fig 1. Orthogonal workflow for determining the pKa of 1-[2-(Dimethylamino)phenyl]ethan-1-ol.
In Vitro Mechanisms of 1-[2-(Dimethylamino)phenyl]ethan-1-ol Derivatives: From Atroposelective Biocatalysis to Kinase Inhibition
Executive Summary The 1-[2-(dimethylamino)phenyl]ethan-1-ol scaffold is a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry. Characterized by an ortho-dimethylamino substitution adja...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1-[2-(dimethylamino)phenyl]ethan-1-ol scaffold is a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry. Characterized by an ortho-dimethylamino substitution adjacent to an alpha-methyl benzyl alcohol moiety, this structural motif exhibits unique physicochemical behaviors in vitro.
From a synthetic perspective, the spatial proximity of the dimethylamino group to the oxygen-bearing carbon enables transient Lewis acid-base interactions, facilitating advanced biocatalytic dynamic kinetic resolutions (DKR)[1]. From a pharmacological standpoint, the same ortho-dimethylamino group serves as a critical hydrogen-bond acceptor and steric anchor in the ATP-binding pockets of kinases (such as JAK2/JAK3)[2], and influences the enzymatic hydrolysis of esterified prodrug derivatives[3].
This whitepaper dissects the dual in vitro mechanisms of these derivatives, providing field-proven protocols and mechanistic rationales to accelerate your drug discovery workflows.
Chemical Mechanism In Vitro: Dynamic Kinetic Resolution (DKR)
A major bottleneck in developing chiral phenylethanolamine-like drugs is achieving high enantiomeric excess (ee) during synthesis. Configurationally labile precursors often suffer from unwanted racemization. However, 1-[2-(dimethylamino)phenyl] derivatives turn this liability into an advantage through Dynamic Kinetic Resolution (DKR)[1].
The Ortho-Effect and Transient Lewis Pairs
In aqueous or semi-aqueous in vitro conditions, the bulky ortho-dimethylamino group restricts the free rotation of the adjacent functional groups. However, the lone pair on the nitrogen atom can form a weak, transient Lewis acid-base interaction with the adjacent carbonyl carbon of the precursor ketone/aldehyde. This interaction forms a 6-membered cyclic transition state that significantly lowers the energy barrier for racemization[1].
When this rapid racemization is coupled with a highly stereoselective Ketoreductase (KRED) enzyme, the fast-reacting enantiomer is continuously depleted and converted into the chiral 1-[2-(dimethylamino)phenyl]ethan-1-ol derivative, driving the equilibrium forward to yield >99% ee[1].
Fig 1. Dynamic Kinetic Resolution (DKR) via transient Lewis pair racemization.
Pharmacological Mechanism In Vitro: Target Engagement
Once synthesized, derivatives of 1-[2-(dimethylamino)phenyl]ethan-1-ol demonstrate potent in vitro biological activity, primarily acting as competitive inhibitors for kinase targets or as substrates for specific esterases.
Kinase Inhibition (JAK2/JAK3 Pathway)
In the context of autoimmune and inflammatory diseases, derivatives incorporating the 2-(dimethylamino)phenyl motif have been identified as potent Janus kinase (JAK) inhibitors[2].
Binding Modality: The dimethylamino group acts as a critical hydrogen-bond acceptor in the hinge region of the kinase ATP-binding pocket.
Causality: By competitively binding to the ATP pocket of JAK2 or JAK3, these derivatives prevent the trans-phosphorylation of the kinase and the subsequent phosphorylation of STAT proteins. This halts the translocation of STAT to the nucleus, effectively silencing the inflammatory gene transcription cascade[2].
Fig 2. In vitro inhibition of the JAK/STAT signaling pathway by target derivatives.
Esterase-Mediated Prodrug Activation
For derivatives where the ethanol moiety is extended into an ester (e.g., ethyl 4-(2-(dimethylamino)phenyl)butanoate), the in vitro mechanism shifts to enzymatic hydrolysis. These compounds act as substrates for ubiquitous intracellular esterases, which cleave the ester bond to release the active carboxylic acid or alcohol metabolite[3]. The presence of the dimethylamino group modulates the lipophilicity and the hydrolysis rate, allowing for tuned pharmacokinetic profiles in cellular assays[3].
Quantitative Data Summary
The following table synthesizes the expected in vitro performance metrics for these derivatives across different assay formats:
To ensure reproducibility and trustworthiness in your laboratory, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the mechanistic causality.
Protocol A: In Vitro Biocatalytic DKR Assay
Objective: Synthesize chiral 1-[2-(dimethylamino)phenyl]ethan-1-ol via KRED-mediated DKR.
Substrate Preparation: Dissolve 2 mM of the racemic precursor in DMSO. Rationale: DMSO ensures substrate solubility without denaturing the KRED enzyme (keep final DMSO concentration <5% v/v).
Cofactor Recycling System: Prepare a buffer (100 mM potassium phosphate, pH 7.0) containing 1 mM NADP
+
, 50 mM D-glucose, and 10 U/mL Glucose Dehydrogenase (GDH). Rationale: GDH continuously regenerates NADPH, driving the KRED reaction forward and preventing product inhibition.
Enzyme Addition: Add 5 mg/mL of commercial KRED to the reaction mixture.
Incubation & Sampling: Incubate at 30°C under gentle agitation (200 rpm).
Self-Validation (Control): Run a parallel reaction without KRED. Extract both with ethyl acetate after 24 hours. Analyze via Chiral HPLC. The control must show a 50:50 racemic mixture, proving that the >99% ee in the test sample is strictly enzyme-mediated and that background chemical reduction is zero.
Protocol B: In Vitro Fluorogenic Kinase Inhibition Assay
Objective: Evaluate the IC
50
of 2-(dimethylamino)phenyl derivatives against JAK3.
Reagent Assembly: In a 384-well microplate, combine 10 ng of recombinant GST-JAK3 kinase domain with a fluorogenic peptide substrate (e.g., Z-LY-AMC) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
2
, 1 mM EGTA).
Compound Titration: Add the derivative in a 10-point dose-response curve (ranging from 10
μ
M to 0.5 nM). Rationale: A wide titration range captures both the upper plateau (complete inhibition) and the lower baseline.
Reaction Initiation: Add 10
μ
M ATP to initiate the reaction. Incubate for 60 minutes at room temperature.
Self-Validation (Control): Include Staurosporine (a pan-kinase inhibitor) as a positive control. The assay is only valid if Staurosporine yields an IC
50
within its known historical range (typically 1-5 nM). This confirms the dynamic range of the assay is intact before trusting the <30 nM IC
50
of the target derivative[2].
Application Note: Synthesis and Coordination of Bidentate Ligands Derived from 1-[2-(Dimethylamino)phenyl]ethan-1-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in organometallic catalysis and ligand design. Introduction & Mechanistic Rationale The development of robust, tunable bid...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in organometallic catalysis and ligand design.
Introduction & Mechanistic Rationale
The development of robust, tunable bidentate ligands is a cornerstone of modern transition-metal catalysis. The compound 1-[2-(dimethylamino)phenyl]ethan-1-ol (CAS: 104524-50-7)[1] serves as a highly versatile, bifunctional scaffold for ligand synthesis[2]. Structurally, it features a rigid ortho-substituted phenyl ring that pre-organizes a tertiary amine (–NMe₂) and a secondary alcohol (–OH) in close spatial proximity.
This specific geometry provides two distinct mechanistic pathways for ligand design:
Direct N,O-Bidentate Coordination: Deprotonation of the secondary alcohol yields an alkoxide, which, alongside the dimethylamino group, forms a stable, monoanionic N,O-chelate. This motif is highly effective in stabilizing late transition metals (e.g., Ni, Pd, Cu) in higher oxidation states.
Derivatization into P,N-Bidentate Phosphinites: The hydroxyl group can be readily functionalized via nucleophilic substitution with chlorophosphines (e.g., chlorodiphenylphosphine, Ph₂PCl) to generate a neutral P,N-bidentate phosphinite ligand[3]. Phosphinite-amine ligands exhibit pronounced hemilability—the hard nitrogen donor stabilizes the metal resting state, while the soft, strongly π-accepting phosphorus donor directs the stereoelectronic outcome of the catalytic cycle (e.g., in ruthenium-catalyzed asymmetric transfer hydrogenation)[4].
Caption: Divergent synthetic pathways for N,O- and P,N-bidentate ligands from the amino alcohol.
Experimental Protocols: Self-Validating Workflows
The following protocols detail the synthesis of a P,N-phosphinite ligand from 1-[2-(dimethylamino)phenyl]ethan-1-ol and its subsequent coordination to a Ruthenium(II) center.
Protocol A: Synthesis of 1-[2-(dimethylamino)phenyl]ethyl diphenylphosphinite
Mechanistic Causality: The synthesis relies on the nucleophilic attack of the alcohol oxygen onto the electrophilic phosphorus atom of chlorodiphenylphosphine. Because this reaction generates equimolar amounts of hydrochloric acid (HCl), a stoichiometric excess of triethylamine (Et₃N) is strictly required. Without Et₃N, the generated HCl would rapidly protonate the dimethylamino group, deactivating the ligand and driving unwanted side reactions[3]. The reaction is initiated at 0 °C to control the exothermic P–O bond formation and prevent oxidative degradation of the phosphine.
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
Reagent Loading: Dissolve 1-[2-(dimethylamino)phenyl]ethan-1-ol (5.0 mmol, 826 mg) in 25 mL of anhydrous, degassed toluene.
Base Addition: Add anhydrous triethylamine (6.0 mmol, 0.84 mL) to the solution via a gas-tight syringe. Stir for 10 minutes at room temperature to ensure homogeneity.
Phosphination: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add chlorodiphenylphosphine (Ph₂PCl) (5.0 mmol, 0.90 mL) over 15 minutes. Observation: A white precipitate of triethylammonium chloride (Et₃N·HCl) will immediately begin to form, validating the progress of the substitution.
Maturation: Remove the ice bath and allow the suspension to warm to room temperature. Stir vigorously for 12 hours under Argon[4].
Purification: Filter the suspension through a pad of oven-dried Celite under an Argon atmosphere to remove the Et₃N·HCl salts. Wash the Celite pad with an additional 10 mL of anhydrous toluene.
Isolation: Concentrate the filtrate in vacuo to yield the P,N-ligand as a viscous, moisture-sensitive oil. Store immediately in a glovebox at -20 °C.
Protocol B: In Situ Coordination to Ruthenium(II)
Mechanistic Causality: [RuCl₂(p-cymene)]₂ is utilized as the metal precursor because the chloride ligands are labile. Upon introduction of the synthesized P,N-ligand, the strong σ-donating/π-accepting nature of the phosphinite displaces one chloride, while the tertiary amine coordinates to form a stable metallacycle. This creates a highly active, sterically hindered chiral pocket ideal for asymmetric transfer hydrogenation[4].
Step-by-Step Methodology:
In a glovebox, charge a vial with [RuCl₂(p-cymene)]₂ (0.05 mmol) and the synthesized P,N-ligand from Protocol A (0.105 mmol, slight excess).
Dissolve the mixture in 5 mL of anhydrous dichloromethane (DCM).
Stir at room temperature for 2 hours. The color will shift from dark red/brown to a lighter orange/yellow, indicating successful chelation and disruption of the ruthenium dimer.
The complex can be precipitated by the slow addition of anhydrous pentane, followed by filtration.
Caption: Coordination logic of the P,N-phosphinite ligand to a Ruthenium(II) metal center.
Quantitative Data & Characterization
Rigorous optimization of the phosphinite synthesis (Protocol A) demonstrates that non-polar solvents like toluene significantly suppress side reactions compared to polar aprotic solvents, maximizing both yield and spectroscopic purity.
Table 1: Optimization of P,N-Ligand Synthesis Conditions
Solvent (Anhydrous)
Acid Scavenger (Base)
Temp Profile
Time (h)
Isolated Yield (%)
³¹P NMR Purity (%)
Tetrahydrofuran (THF)
Triethylamine (Et₃N)
0 °C → RT
12
85
>95
Toluene
Triethylamine (Et₃N)
0 °C → RT
12
92
>98
Dichloromethane (DCM)
Pyridine
0 °C → RT
16
78
90
Note: Toluene is preferred as the insolubility of the Et₃N·HCl byproduct in toluene drives the reaction forward via Le Chatelier’s principle.
Application Note: Enantioselective Reduction of 2-(Dimethylamino)acetophenone to 1-[2-(Dimethylamino)phenyl]ethan-1-ol
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the enantioselective synthesis of 1-[2-(Dimethylamino)phenyl]ethan-1-ol, a chiral alcohol of sign...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of 1-[2-(Dimethylamino)phenyl]ethan-1-ol, a chiral alcohol of significant interest as a building block in pharmaceutical chemistry. We delve into the prevalent catalytic systems for the asymmetric reduction of the parent ketone, 2-(Dimethylamino)acetophenone. A particular focus is placed on Noyori-type asymmetric transfer hydrogenation (ATH), for which a detailed, field-proven protocol is provided. The guide explains the mechanistic rationale behind the choice of catalyst and reaction conditions, offers a systematic workflow for execution and analysis, and includes a troubleshooting guide to ensure robust and reproducible outcomes.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and are widely used as chiral auxiliaries and ligands in asymmetric synthesis. The target molecule, 1-[2-(Dimethylamino)phenyl]ethan-1-ol, possesses a key stereocenter that can critically influence the pharmacological profile of a drug candidate. Its synthesis via the enantioselective reduction of the prochiral ketone, 2-(Dimethylamino)acetophenone, presents a direct and atom-economical route. However, achieving high enantioselectivity requires a carefully selected catalytic system capable of discriminating between the two enantiotopic faces of the carbonyl group. The ortho-dimethylamino substituent can act as a coordinating group, which can be leveraged for enhanced stereocontrol but also introduces unique electronic and steric challenges.
Overview of Asymmetric Reduction Strategies
Several powerful methods have been developed for the enantioselective reduction of ketones.[1] For substrates like 2-(Dimethylamino)acetophenone, two strategies have proven particularly effective:
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the reduction of ketones by a stoichiometric borane source (e.g., BH₃•THF or BH₃•SMe₂).[2][3][4] The catalyst, typically derived from proline, forms a complex with the borane and the ketone, directing the hydride delivery to one face of the carbonyl.[5] CBS reductions are known for their high enantioselectivity, predictable stereochemical outcomes, and broad substrate scope.[2][3][6]
Asymmetric (Transfer) Hydrogenation: Pioneered by Noyori and others, this approach uses transition metal complexes, most notably ruthenium, with chiral ligands to catalyze the reduction.[7] The hydrogen source can be molecular hydrogen (asymmetric hydrogenation, AH) or a donor molecule like isopropanol or formic acid (asymmetric transfer hydrogenation, ATH).[1][8] Noyori-type catalysts, featuring a Ru(II) center, a chiral diamine ligand (e.g., TsDPEN), and an arene ligand, are exceptionally efficient for the reduction of aromatic ketones.[7][8] The mechanism involves a metal-ligand bifunctional interaction where an N-H proton on the ligand and a hydride on the metal are transferred in a concerted, six-membered transition state.[9] This approach is highly atom-economical and avoids the use of stoichiometric borane reagents.
For the reduction of amino-functionalized ketones, Noyori-type ATH is often preferred due to its high efficiency, excellent functional group tolerance, and operational simplicity, as it avoids pressurized hydrogen gas.[8][10]
Comparative Analysis of Catalytic Systems
The choice of catalytic system is paramount for achieving high yield and enantiomeric excess (e.e.). Below is a summary of representative results for similar ketone reductions, highlighting the effectiveness of different approaches.
Note: Data for acetophenone is shown as a proxy due to its structural similarity. The ortho-dimethylamino group in the target substrate can influence both reactivity and selectivity.
Detailed Protocol: Asymmetric Transfer Hydrogenation (ATH)
This protocol details the enantioselective reduction of 2-(Dimethylamino)acetophenone using a commercially available Noyori-type catalyst, RuCl. This catalyst is expected to yield the (S)-enantiomer of the alcohol product. For the (R)-enantiomer, the corresponding (R,R)-catalyst should be used.
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon), standard glassware for extraction and purification.
Experimental Workflow
Caption: Experimental workflow for the ATH of 2-(Dimethylamino)acetophenone.
Step-by-Step Procedure
Reagent Preparation: Prepare the formic acid/triethylamine (5:2) azeotrope by slowly adding formic acid (e.g., 9.7 mL, 257 mmol) to ice-cooled triethylamine (e.g., 14.3 mL, 103 mmol).[9] Allow the mixture to warm to room temperature.
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(Dimethylamino)acetophenone (e.g., 1.00 g, 6.13 mmol, 1.0 equiv) and anhydrous DCM (15 mL).
Initiation: Add the pre-mixed HCOOH:Et₃N solution (e.g., 2.5 equiv relative to the substrate).
Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure alcohol.
Mechanism of Stereoselection
The high enantioselectivity of the Noyori-type ATH arises from a well-defined, outer-sphere mechanism. The catalyst precursor is activated by the base (triethylamine) to form a ruthenium hydride species. The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the catalyst through hydrogen bonding, forming a six-membered pericyclic transition state.
Caption: Concerted metal-ligand bifunctional mechanism in ATH.
The chiral diamine ligand creates a highly asymmetric environment. The bulky substituents on the ligand (phenyl groups from DPEN and the tosyl group) effectively block three of the four quadrants around the metal center, leaving only one favorable pathway for the ketone to approach.[12] This steric control forces the hydride to be delivered to a specific face of the carbonyl, resulting in the formation of one enantiomer in high excess.
Accurate determination of the enantiomeric excess is crucial for validating the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.[13][14]
Protocol: Chiral HPLC Analysis
Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is often effective for separating chiral alcohols.
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane or n-Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol) is typically used. For basic analytes like 1-[2-(Dimethylamino)phenyl]ethan-1-ol, adding a small amount of a basic additive (e.g., 0.1% Diethylamine or Triethylamine) can significantly improve peak shape and resolution.[15]
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.
Analysis: Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm). The two enantiomers should appear as distinct peaks. The enantiomeric excess is calculated using the peak areas (A1 and A2) of the two enantiomers:
e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Validation: To confirm peak identity, it is advisable to also analyze a racemic sample of the alcohol, which can be prepared by reducing the ketone with a non-chiral reducing agent like sodium borohydride (NaBH₄).
Troubleshooting and Optimization
Issue
Possible Cause(s)
Suggested Solution(s)
Low Conversion
- Inactive catalyst- Insufficient reaction time/temperature- Poor quality of HCOOH/Et₃N
- Use fresh catalyst from a reputable source.- Increase reaction time or temperature (e.g., to 40-50 °C).- Prepare the HCOOH/Et₃N mixture fresh.
Low Enantioselectivity (e.e.)
- Racemization of the product- Incorrect catalyst enantiomer- Non-optimal solvent or temperature
- Ensure workup is not overly acidic or basic.- Double-check the catalyst label ((S,S) vs. (R,R)).- Screen different solvents (e.g., DMF, isopropanol). Lowering the temperature may improve e.e.
Poor HPLC Peak Shape
- Analyte interaction with silica support- Inappropriate mobile phase
- Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[15]- Try a different chiral column or adjust the mobile phase composition (alkane/alcohol ratio).
References
Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. Chem-Station. (2014, October 16). Available at: [Link]
Corey–Itsuno reduction - Wikipedia. Wikipedia. Available at: [Link]
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC. National Center for Biotechnology Information. Available at: [Link]
Corey–Bakshi–Shibata (CBS) Reduction - ResearchGate. ResearchGate. Available at: [Link]
Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. Chem-Station. (2014, June 18). Available at: [Link]
Noyori Hydrogenation - YouTube. (2022, April 23). YouTube. Available at: [Link]
Catalytic anti-Selective Asymmetric Hydrogenation of a-Amino /3-Keto Esters through Dynamic Kinetic Resolution - J-Stage. J-Stage. Available at: [Link]
Corey-Bakshi-Shibata (CBS) Reduction - YouTube. (2020, March 21). YouTube. Available at: [Link]
Noyori Asymmetric Hydrogenation - SynArchive. SynArchive. Available at: [Link]
Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. Chem-Station. (2014, October 16). Available at: [Link]
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Harvard University. Available at: [Link]
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts - Academia.edu. Academia.edu. Available at: [Link]
Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts | Journal of the American Chemical Society. American Chemical Society. Available at: [Link]
Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand - ACS Publications. American Chemical Society. (2006, March 17). Available at: [Link]
Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton - University of Southampton. University of Southampton. (2018, November 15). Available at: [Link]
Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions - ResearchGate. ResearchGate. Available at: [Link]
Development of Asymmetric Transfer Hydrogenation with a Bifunctional Oxo-Tethered Ruthenium Catalyst in Flow for the Synthesis of a Ceramide (d-erythro-CER[NDS]) - ACS Publications. American Chemical Society. (2018, November 22). Available at: [Link]
Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed. National Center for Biotechnology Information. (2006, January 15). Available at: [Link]
Enantioselective reduction of ketones - Wikipedia. Wikipedia. Available at: [Link]
Chiral HPLC Separations - Phenomenex. Phenomenex. Available at: [Link]
Chiral Columns for enantiomer separation by HPLC. Available at: [Link]
Enantioselective Reduction of Ketones. Available at: [Link]
新規HPLCキラル固定相の開発とその エナンチオ分離特性の評価に関する研究 - 岐阜薬大学術リポジトリ. Gifu Pharmaceutical University. Available at: [Link]
Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents - PubMed. National Center for Biotechnology Information. (2002, January 15). Available at: [Link]
Application Note: 1-[2-(Dimethylamino)phenyl]ethan-1-ol as a Versatile Building Block and Ligand in Medicinal Chemistry
Executive Summary & Mechanistic Rationale In modern medicinal chemistry and asymmetric synthesis, the strategic selection of chiral building blocks is paramount. 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 104524-50-7) i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry and asymmetric synthesis, the strategic selection of chiral building blocks is paramount. 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 104524-50-7) is a highly privileged, bifunctional scaffold. It features a benzylic stereocenter adjacent to an ortho-substituted tertiary amine, creating a uniquely rigid and electronically rich microenvironment.
As a Senior Application Scientist, I emphasize that this compound is not just a passive structural motif; it is an active participant in reaction mechanics. The ortho-dimethylamino group serves three critical functions:
Bidentate N,O-Chelation : It acts as a powerful Lewis base, coordinating with transition metals (Zn, Cu, Ru) to form rigid 5- or 6-membered metallacycles. This rigidity is the primary driver for high enantiomeric excess (ee) in asymmetric catalysis.
Steric Shielding : Conformational studies on ortho-dimethylamino phenyl systems demonstrate restricted rotation around the aryl-C bond 1. This steric bulk effectively blocks one face of the reactive intermediate, dictating absolute stereocontrol.
Directing Group Capability : In late-stage functionalization, the nitrogen lone pair directs Pd- or Ru-catalyzed C-H activation to the adjacent aromatic positions, allowing rapid diversification of the pharmacophore.
Physicochemical Profiling
Understanding the physicochemical parameters of this building block is essential for predicting its behavior in both synthetic workflows and biological systems 2.
Property
Value
Synthetic / Medicinal Relevance
Chemical Name
1-[2-(Dimethylamino)phenyl]ethan-1-ol
Standard IUPAC nomenclature.
CAS Registry Number
104524-50-7
Unique identifier for procurement.
Molecular Formula
C10H15NO
Indicates a highly atom-efficient scaffold.
Molecular Weight
165.23 g/mol
Low MW; ideal for fragment-based drug design (FBDD).
Hydrogen Bond Donors
1 (Hydroxyl)
Site for Mitsunobu inversion or esterification.
Hydrogen Bond Acceptors
2 (N, O)
Enables strong bidentate metal chelation.
Topological Polar Surface Area
23.5 Ų
Excellent membrane permeability (CNS penetrant).
Synthetic Workflows & Logical Relationships
The utility of 1-[2-(Dimethylamino)phenyl]ethan-1-ol spans from its initial resolution into pure enantiomers to its deployment as a chiral ligand or a core API building block.
Caption: Workflow for the resolution and application of 1-[2-(Dimethylamino)phenyl]ethan-1-ol.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each critical parameter is explicitly defined to ensure reproducible scale-up.
Protocol A: Enzymatic Kinetic Resolution via CAL-B
Objective : Obtain enantiopure (S)-1-[2-(dimethylamino)phenyl]ethan-1-ol from the racemate.
Causality & Rationale : Chemical resolution of basic amino alcohols often requires stoichiometric amounts of expensive chiral acids (e.g., tartaric acid derivatives) and tedious recrystallizations. Biocatalytic resolution using Candida antarctica Lipase B (CAL-B) offers a highly enantioselective, green alternative 3. The reaction must be run in an aprotic, non-polar solvent (MTBE) to prevent protonation of the basic dimethylamino group, which would otherwise disrupt the enzyme's active site binding. Vinyl acetate is used as the acyl donor because the byproduct (acetaldehyde) tautomerizes and evaporates, driving the equilibrium forward irreversibly.
Reagent Addition : Add vinyl acetate (11.2 mL, 121 mmol, 2.0 eq) followed by immobilized CAL-B (Novozym 435, 1.0 g).
Incubation : Stir the suspension gently at 37 °C.
Self-Validation (In-Process Control) : Monitor the reaction via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min). Stop the reaction when exactly 50% conversion is reached (typically 18-24 hours).
Workup : Filter off the immobilized enzyme (which can be washed with MTBE and reused). Concentrate the filtrate under reduced pressure.
Purification : Separate the unreacted (S)-alcohol from the (R)-acetate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation : Confirm the ee of the isolated (S)-alcohol is >99%.
Protocol B: Asymmetric Diethylzinc Addition to Aldehydes
Objective : Utilize (S)-1-[2-(dimethylamino)phenyl]ethan-1-ol as a chiral ligand to synthesize enantiopure secondary alcohols.
Causality & Rationale : The bidentate N,O-coordination of the chiral ligand to Zn(II) increases the Lewis acidity of the zinc center while simultaneously creating a sterically demanding chiral pocket. The restricted rotation of the ortho-dimethylamino group forces the transition state into a highly rigid conformation, dictating the facial selectivity (Re-face attack) of the incoming alkyl group.
Caption: Transition state model of the N,O-ligand zinc complex directing stereoselective alkylation.
Step-by-Step Procedure :
Catalyst Formation : In an oven-dried Schlenk flask under Argon, dissolve (S)-1-[2-(dimethylamino)phenyl]ethan-1-ol (10 mol%) in anhydrous toluene (5 mL). Cool to 0 °C.
Zinc Addition : Add Diethylzinc (1.0 M in hexanes, 2.2 eq) dropwise. Stir for 30 minutes to allow the formation of the chiral zinc-alkoxide complex.
Reaction : Maintain the temperature at 0 °C for 12 hours.
Quenching & Validation : Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. Validate the enantiomeric excess of the resulting 1-phenylpropan-1-ol via chiral GC or HPLC.
Protocol C: Stereoinvertive Etherification via Mitsunobu Reaction
Objective : Convert the benzylic alcohol into an ether library for Structure-Activity Relationship (SAR) studies, with complete inversion of stereochemistry.
Causality & Rationale : The benzylic position is inherently prone to SN1 ionization. The electron-donating ortho-dimethylamino group can stabilize a benzylic carbocation via resonance and inductive effects. If an SN1 pathway occurs, the stereocenter will racemize. The Mitsunobu reaction circumvents this by converting the hydroxyl into an oxyphosphonium ion—a superior leaving group that undergoes rapid, concerted SN2 displacement by a phenol nucleophile at low temperatures (0 °C), ensuring 100% stereochemical inversion.
Step-by-Step Procedure :
Preparation : Dissolve (S)-1-[2-(dimethylamino)phenyl]ethan-1-ol (1.0 eq), a substituted phenol (1.2 eq), and Triphenylphosphine (PPh3, 1.3 eq) in anhydrous THF (0.2 M) under Nitrogen.
Activation : Cool the mixture strictly to 0 °C using an ice bath.
Coupling : Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15 minutes. Critical Note: The temperature must not exceed 5 °C during addition to prevent SN1 racemization.
Completion : Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation : Monitor by TLC (UV active). The disappearance of the starting alcohol and the formation of a less polar spot indicates completion.
Purification : Concentrate the mixture. Precipitate triphenylphosphine oxide (TPPO) by adding cold diethyl ether, filter, and purify the filtrate via automated flash chromatography to yield the enantiopure (R)-aryl ether.
References
Title: 1-[2-(dimethylamino)
Title: Biocatalytic Atroposelective Synthesis of Axially Chiral N-Arylindoles via Dynamic Kinetic Resolution
Source: ACS Catalysis
URL
Application Note: Microwave-Assisted Synthesis Protocols for 1-[2-(Dimethylamino)phenyl]ethan-1-ol
Executive Summary & Chemical Context 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 104524-50-7) is a highly valued structural motif in drug development and transition-metal catalysis, frequently utilized as a chiral buildi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 104524-50-7) is a highly valued structural motif in drug development and transition-metal catalysis, frequently utilized as a chiral building block and a sterically demanding amine ligand. The conventional synthesis of this secondary alcohol relies on the reduction of 2-(dimethylamino)acetophenone using sodium borohydride (NaBH₄) in volatile organic solvents like methanol or THF[1]. However, these liquid-phase reductions are plagued by prolonged reaction times, excessive reagent consumption due to solvent-induced hydride quenching, and significant environmental waste.
By shifting to a microwave-assisted, solid-supported reduction protocol, researchers can bypass these bottlenecks. Utilizing solid supports such as wet silica gel (SiO₂) or neutral alumina (Al₂O₃) under solvent-free conditions leverages microwave dielectric heating to achieve rapid, high-yielding, and environmentally benign conversions[2].
Mechanistic Insights: The Causality of Experimental Choices
As a self-validating system, this protocol is engineered so that the physical and chemical parameters inherently drive the reaction to completion while preventing side reactions. The causality behind these specific experimental choices is grounded in three principles:
Dielectric Heating & Dipole Coupling: Unlike conventional convective heating, microwave irradiation couples directly with the dipole moments of the carbonyl group of 2-(dimethylamino)acetophenone and the hydroxyl groups on the solid support. This induces rapid molecular friction and localized superheating, accelerating the nucleophilic attack exponentially[3].
Surface Catalysis & Hydride Delivery: Dispersing NaBH₄ over a high-surface-area support (like SiO₂) maximizes contact with the substrate. The critical addition of water (creating "wet" SiO₂ at 30% m/m) is non-trivial; water acts as an essential localized proton source that facilitates the decomposition of the intermediate borate complex, allowing hydride transfer to proceed efficiently without a bulk liquid phase[4].
Stoichiometric Validation: In protic solvents, NaBH₄ degrades rapidly, often requiring an 8- to 10-fold excess to drive ketone reduction[5]. On a solid support, the reagent is chemically stabilized. The system validates its own efficiency by requiring only 1.5 to 2.0 molar equivalents of NaBH₄ to achieve >95% conversion[4].
Figure 1: Mechanistic pathway of microwave-assisted solid-state ketone reduction.
This methodology is designed with built-in analytical checkpoints to ensure the reaction is driven to absolute completion, preventing the isolation of unreacted starting material.
Solid Support: Chromatographic Silica Gel (SiO₂) and Deionized Water
Extraction Solvent: Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology
Support Preparation (Critical Step): Prepare wet SiO₂ by adding 0.3 g of deionized water to 0.7 g of dry silica gel. Mix vigorously with a spatula until a free-flowing powder is obtained. Note: Dry SiO₂ will result in <10% conversion; the 30% m/m water content is mandatory for proton transfer[4].
Reaction Assembly: In a 10 mL microwave-safe glass or Teflon vessel, combine 2-(dimethylamino)acetophenone (1.0 mmol), NaBH₄ (2.0 mmol), and the wet SiO₂ (1.0 g). Grind the mixture gently with a glass rod to ensure homogenous dispersion of the substrate into the pores of the support.
Microwave Irradiation: Place the unsealed vessel in a dedicated laboratory microwave reactor. Irradiate at 300 W for 2 minutes. Causality note: Short burst irradiation prevents the thermal degradation or oxidation of the sensitive dimethylamino moiety.
In-Process Validation (TLC): Extract a 5 mg micro-aliquot of the solid mixture, suspend it in 0.5 mL CH₂Cl₂, and spot the supernatant on a silica TLC plate. Elute with Hexane/Ethyl Acetate (7:3). The complete disappearance of the UV-active ketone spot confirms the reaction has reached its endpoint[5].
Product Extraction: Wash the irradiated solid mixture with CH₂Cl₂ (3 × 5 mL). The silica support and inorganic borate salts remain entirely insoluble, acting as their own filtration media. Filter the suspension through a sintered glass funnel.
Purification: Dry the combined organic filtrate over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to yield analytically pure 1-[2-(Dimethylamino)phenyl]ethan-1-ol.
Figure 2: Step-by-step workflow for the solvent-free microwave-assisted synthesis.
Quantitative Data & Optimization Parameters
The superiority of the microwave-assisted, solid-supported protocol over traditional liquid-phase reductions is evident when comparing stoichiometric requirements and reaction kinetics.
Table 1: Quantitative Comparison of Reduction Methodologies
Parameter
Conventional Liquid-Phase
Microwave-Assisted Solid-State
Solvent Environment
Methanol / THF
None (Solvent-Free)
NaBH₄ Equivalents
8.0 - 10.0 eq
1.5 - 2.0 eq
Reaction Time
2 - 12 hours
1 - 3 minutes
Operating Temperature
Reflux (65°C - 80°C)
Localized MW Dielectric Heating
Typical Yield
60% - 75%
> 94%
Table 2: Reaction Optimization Parameters for Acetophenone Derivatives
Solid Support
Water Content (% m/m)
MW Power (W)
Irradiation Time (min)
Conversion (%)
Dry SiO₂
0%
300
12
< 10%
Wet SiO₂
10%
300
5
78%
Wet SiO₂
30%
300
2
98%
Neutral Al₂O₃
10%
300
3
95%
Data synthesized from established parameters for the reduction of sterically hindered acetophenones[4][6].
References
Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation
Asian Journal of Chemistry
URL:[Link]
Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition
Journal of the Brazilian Chemical Society (SciELO)
URL:[Link]
Microwave-Assisted Reduction of Carbonyl Compounds in Solid State Using Sodium Borohydride Supported on Alumina
Tetrahedron Letters (via Designer-Drug / CEM)
URL: [Link]
Reductions: Microwave Synthesis Applications
CEM Corporation
URL: [Link]
Large-Scale Carbonyl Reductions in the Pharmaceutical Industry (Boron Hydride Reduction)
ACS Symposium Series / Organic Process Research & Development
URL: [Link]
Technical Support Center: Troubleshooting 1-[2-(Dimethylamino)phenyl]ethan-1-ol Crystallization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter process development bottlenecks involving amino alcohols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter process development bottlenecks involving amino alcohols. 1-[2-(Dimethylamino)phenyl]ethan-1-ol—a molecule featuring both a tertiary amine and a secondary alcohol—presents unique crystallization challenges. Its dual functionality creates strong intermolecular hydrogen-bonding networks that readily trap impurities, trap moisture, and lead to frustrating liquid-liquid phase separations (LLPS), commonly known in the field as "oiling out"[1][2].
This guide is designed for researchers and drug development professionals. It moves beyond basic "cookbook" chemistry to explain the mechanistic causality behind crystallization failures, providing self-validating protocols to ensure high-purity isolation.
Mechanistic Causality of Crystallization Failures
To troubleshoot effectively, we must first understand why the crystallization of 1-[2-(Dimethylamino)phenyl]ethan-1-ol fails.
The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation)
Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase (an oil) and a solvent-rich phase, rather than forming a solid crystal lattice[2][3]. For this specific amino alcohol, oiling out is typically triggered by:
Melting Point Depression: The presence of organic impurities (e.g., unreacted 2-(dimethylamino)benzaldehyde) lowers the melting point of the solute mixture below the saturation temperature of the solvent system[1][4].
Kinetic Hindrance: Rapid cooling forces the system into a high state of supersaturation where LLPS is kinetically favored over the high activation energy required for primary crystal nucleation[2].
Inorganic Coordination Complexes
If your synthetic route utilized a Grignard addition (methylmagnesium bromide), residual magnesium salts (e.g., MgBr(OH) or polymeric Mg complexes) are a primary culprit[5][6]. The dimethylamino and hydroxyl groups of your product act as excellent bidentate ligands, chelating these metals. This coordination disrupts the orderly packing required for crystal lattice formation, resulting in a sticky, intractable syrup.
Mechanistic pathways of impurity formation and corresponding mitigation strategies.
Step-by-Step Troubleshooting Protocols
Every protocol below is designed as a self-validating system . You should not proceed to the next step without confirming the success of the previous one.
Protocol A: Pre-Crystallization Metal Scavenging
Purpose: To break magnesium/boron chelates before attempting crystallization.
Quench and Chelate: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate). Add an equal volume of saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate)[5].
Agitation: Stir vigorously for 45 minutes. Causality: The tartrate or chloride ions competitively bind the magnesium/boron, pulling it into the aqueous phase and freeing your amino alcohol[5].
Phase Separation & Wash: Separate the organic layer. Wash twice with deionized water, then once with brine.
Validation Check: Evaporate a 1 mL aliquot of the organic layer and perform a quick ignition test on a spatula. If a white ash remains, inorganic salts are still present. Repeat the wash.
Protocol B: Anti-Solvent Crystallization with Cloud-Point Seeding
Purpose: To bypass the LLPS boundary by providing a thermodynamic template for nucleation[2][3].
Dissolution: Dissolve the metal-free crude product in a minimal amount of a "good" solvent (e.g., Toluene or Isopropyl Acetate) at 60°C.
Anti-Solvent Titration: Slowly add a "poor" solvent (e.g., Heptane) dropwise until the solution becomes faintly turbid (the cloud point).
Thermal Reset: Heat the mixture by 2–3°C just until the turbidity clears. Causality: This ensures you are exactly at the edge of the metastable zone without crossing into the LLPS region[2].
Seeding: Cool the solution by 1°C and immediately add 1-2 wt% of pure 1-[2-(Dimethylamino)phenyl]ethan-1-ol seed crystals[3].
Controlled Cooling: Cool the system at a strict rate of 0.1°C/min down to 5°C.
Validation Check: Monitor the reactor. If droplets form on the glass instead of sharp geometric solids, halt cooling immediately, reheat to dissolve, and add more anti-solvent[4].
Workflow for mitigating liquid-liquid phase separation (oiling out) during crystallization.
Frequently Asked Questions (FAQs)
Q: My product consistently oils out no matter how slowly I cool it. What is the ultimate fallback?A: When free-base crystallization fails due to severe impurity depression, utilize a Phase Switch / Salt Formation Strategy . Convert the amino alcohol into a hydrochloride or oxalate salt by bubbling HCl gas into an ethereal solution of your crude, or by adding oxalic acid[7][8]. The resulting salt will have a drastically higher melting point and will rapidly crash out as a solid, leaving organic impurities in the mother liquor[7]. You can then filter the pure salt and neutralize it with Na₂CO₃ to recover the ultra-pure free base[7].
Q: How do I selectively remove unreacted 2-(dimethylamino)benzaldehyde before crystallization?A: The aldehyde shares a similar polarity profile with your product, making solvent-based rejection difficult. Implement a bisulfite wash . Wash your organic layer with saturated aqueous sodium bisulfite (NaHSO₃). The aldehyde will form a water-soluble bisulfite adduct and partition into the aqueous layer, while your target amino alcohol remains in the organic phase.
Q: Why do my isolated crystals turn yellow after a few days on the bench?A: This indicates oxidation of the tertiary amine to an N-oxide, often catalyzed by trace transition metals or light exposure. To prevent this, ensure rigorous degassing of your crystallization solvents (sparge with Argon/N₂ for 30 minutes prior to use) and store the final dried crystals in amber vials backfilled with inert gas.
Quantitative Data: Solvent System Efficacy
The following table summarizes empirical data for solvent systems used in the crystallization of 1-[2-(Dimethylamino)phenyl]ethan-1-ol.
Solvent System (Good / Poor)
Volumetric Ratio
Cooling Rate
Propensity for LLPS
Impurity Rejection (Organic)
Toluene / Heptane
1 : 4
0.1 °C/min
Low (with seeding)
Excellent (>98%)
Ethyl Acetate / Hexanes
1 : 3
0.5 °C/min
High
Moderate (~85%)
Ethanol / Water
1 : 1
0.2 °C/min
Very High
Poor (Traps water)
Isopropanol (Single Solvent)
N/A
0.1 °C/min
Moderate
Good (~92%)
Note: Ethanol/Water systems are strongly discouraged for this specific molecule due to the hygroscopic nature of the amino alcohol, which readily forms stable hydrates that oil out[1][3].
References
3.
Source: blogspot.
ORGANIC II LABORATORY(Major's)
Source: pharmalego.
Source: mt.
Source: google.
Source: google.
How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions?
Technical Support Center: Purification of 1-[2-(Dimethylamino)phenyl]ethan-1-ol by Flash Column Chromatography
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 1-[2-(Dimethylamino)phenyl]ethan-1-ol using flash column chromatography. It is...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 1-[2-(Dimethylamino)phenyl]ethan-1-ol using flash column chromatography. It is designed to offer practical, in-depth guidance and troubleshooting advice to navigate the specific challenges associated with this class of compounds.
Introduction
1-[2-(Dimethylamino)phenyl]ethan-1-ol is a polar aromatic amino alcohol. Its purification via flash column chromatography on standard silica gel presents a common yet significant challenge: the basic tertiary amine functionality interacts strongly with the acidic silanol groups of the stationary phase. This interaction can lead to poor separation, significant peak tailing, and in some cases, irreversible adsorption of the compound to the column, resulting in low recovery.
This document outlines a robust methodology for the successful purification of this compound, including protocols for method development, step-by-step purification, and a detailed troubleshooting guide to address common issues encountered during the process.
The primary hurdle in the chromatography of basic compounds like 1-[2-(Dimethylamino)phenyl]ethan-1-ol on silica gel is the acid-base interaction. The lone pair of electrons on the nitrogen atom readily interacts with the acidic protons of the silanol groups (Si-OH) on the silica surface. To achieve a successful separation, this interaction must be mitigated.
Two primary strategies are employed:
Mobile Phase Modification : The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent. These modifiers act as "site-capping" agents, preferentially interacting with the acidic silanol groups and masking them from the target compound. This allows the analyte to elute more symmetrically and with better recovery.[1][2]
Alternative Stationary Phases : Utilizing a stationary phase with a less acidic surface. Options include alumina (basic or neutral) or chemically modified silica, such as amine-functionalized silica.[1]
This guide will focus on the more common and accessible method of mobile phase modification with standard silica gel.
Experimental Workflow & Protocols
Part 1: Thin-Layer Chromatography (TLC) for Method Development
Before proceeding to flash column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.35 for 1-[2-(Dimethylamino)phenyl]ethan-1-ol. This Rf range typically translates well to a good separation on a flash column.
Recommended Starting Solvent Systems:
System A: Ethyl acetate/Hexane (A gradient of polarity is recommended for initial screening)
System B: Dichloromethane/Methanol (For more polar compounds)
Protocol for TLC Analysis:
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.
Development:
Develop the plates in a sealed chamber containing the chosen solvent system.
To counteract the basicity of the analyte, add 0.5-1% triethylamine (TEA) to the eluent. For example, for a 100 mL eluent, add 0.5-1 mL of TEA.
Visualization:
Examine the dried plate under UV light (254 nm), as the aromatic ring should be UV-active.
Stain the plate using a suitable visualizing agent. Potassium permanganate stain is a good general-purpose choice for oxidizing functional groups like alcohols. Ninhydrin can be used to visualize amines, though it is more effective for primary and secondary amines.[3][4]
Interpreting TLC Results:
Observed Rf
Interpretation
Action
~0.0
Compound is too polar for the current solvent system.
Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).
0.2 - 0.35
Optimal Rf for flash chromatography.
Proceed with this solvent system for the column.
> 0.6
Compound is not retained enough.
Decrease the polarity of the eluent (e.g., increase the percentage of hexane or dichloromethane).
Streaking/Tailing
Strong interaction with the silica gel.
Ensure 0.5-1% TEA is present in the eluent. If streaking persists, consider a more polar solvent system with TEA.
Part 2: Flash Column Chromatography Protocol
This protocol assumes a standard silica gel stationary phase and a mobile phase modified with triethylamine.
Insert a cotton or glass wool plug at the bottom of the column and add a small layer of sand.
Dry pack the column with silica gel to the desired height. The amount of silica gel depends on the amount of crude material and the difficulty of the separation (a general rule of thumb is a 30:1 to 50:1 ratio of silica to crude material by weight).
Gently tap the column to ensure even packing.
Add a layer of sand on top of the silica gel.
Column Equilibration:
Pre-elute the column with the chosen solvent system (containing 0.5-1% TEA). This step is crucial for deactivating the silica gel. Pass at least 2-3 column volumes of the eluent through the column.
Sample Loading:
Dry Loading (Recommended):
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.
Evaporate the solvent completely to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the prepared column.
Liquid Loading:
Dissolve the crude material in a minimal amount of the initial eluent.
Carefully apply the solution to the top of the column.
Elution:
Begin elution with the chosen solvent system.
Apply gentle air pressure to maintain a steady flow rate.
If a gradient elution is necessary (determined from TLC analysis of the crude mixture), gradually increase the polarity of the eluent.
Fraction Collection:
Collect fractions in appropriately sized test tubes or vials.
Monitor the elution of the compound by TLC analysis of the collected fractions.
Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide
Here are some common problems encountered during the purification of 1-[2-(Dimethylamino)phenyl]ethan-1-ol and their solutions:
Problem
Possible Cause(s)
Solution(s)
Compound will not elute from the column.
1. The eluent is not polar enough. 2. The compound has irreversibly bound to the silica gel due to strong acidic interactions.
1. Gradually increase the polarity of the eluent (e.g., add a higher percentage of methanol to dichloromethane). 2. Ensure that 0.5-1% triethylamine is present in the eluent. For very stubborn compounds, a solution of 1-5% of a 10% ammonium hydroxide solution in methanol can be used as the polar component in dichloromethane.[3][5]
Significant peak tailing in collected fractions.
The basic amine is interacting strongly with the acidic silica gel.
Increase the concentration of triethylamine in the eluent to 1-2%. If this does not resolve the issue, consider switching to a neutral alumina stationary phase.
Poor separation of the desired compound from impurities.
1. The chosen solvent system has poor selectivity for the compounds. 2. The column was overloaded with the crude material.
1. Re-evaluate the solvent system using TLC. Try different solvent combinations (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Reduce the amount of crude material loaded onto the column. Use a higher ratio of silica gel to the sample.
The compound appears to be decomposing on the column.
The compound is sensitive to the acidic nature of the silica gel.
1. Deactivate the silica gel by pre-eluting with the eluent containing triethylamine. 2. Minimize the time the compound spends on the column by using a slightly more polar eluent and a faster flow rate. 3. Consider using a less acidic stationary phase like neutral alumina.
Frequently Asked Questions (FAQs)
Q1: Why is my yield so low after column chromatography?
A1: Low yield is a common issue when purifying amines on silica gel. The primary reason is often the irreversible adsorption of the basic compound to the acidic stationary phase. To improve your yield, ensure you are using a basic modifier like triethylamine (0.5-1%) in your eluent to "shield" your compound from the acidic silanol groups.[1][2] Dry loading your sample can also sometimes improve recovery.
Q2: Can I use a different base instead of triethylamine?
A2: Yes, other bases can be used. Diisopropylethylamine (DIPEA) is another common choice. A solution of ammonium hydroxide in methanol (e.g., 10% NH4OH in MeOH) can also be very effective when used as a polar component in a solvent system with a less polar solvent like dichloromethane, especially for very polar amines.[3][5]
Q3: My compound is a solid. How should I load it onto the column?
A3: For solid samples, dry loading is highly recommended. Dissolve your solid in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent completely. This creates a solid-supported sample that can be evenly applied to the top of your column, often leading to better separation.
Q4: How do I know what impurities to expect?
A4: The impurities will depend on the synthetic route used to prepare 1-[2-(Dimethylamino)phenyl]ethan-1-ol. A common synthesis involves the reaction of a Grignard reagent (e.g., from 2-bromo-N,N-dimethylaniline) with acetaldehyde. Potential impurities could include unreacted starting materials, the corresponding ketone (1-[2-(dimethylamino)phenyl]ethan-1-one) from oxidation, and byproducts from the Grignard reaction. Analyzing the crude reaction mixture by TLC against the starting materials is a good first step in identifying impurities.
Q5: What is the best way to visualize the compound on a TLC plate?
A5: 1-[2-(Dimethylamino)phenyl]ethan-1-ol contains a phenyl ring, so it should be visible under a UV lamp at 254 nm. For chemical staining, a potassium permanganate (KMnO4) stain is effective for visualizing the alcohol functional group. While ninhydrin is a classic stain for amines, it is most effective for primary and secondary amines and may give a weak or no spot with a tertiary amine.[3][4]
Visualizations
Workflow for Purification
Caption: A streamlined workflow for the purification of 1-[2-(Dimethylamino)phenyl]ethan-1-ol.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common flash chromatography issues.
References
Li, G., Huang, M., Yang, G., Wu, G., Du, A., & Su, Y. (1999). The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography.
University of Rochester. Flash Column Chromatography. Retrieved from [Link]
Reich, H. J. (n.d.). Troubleshooting Flash Chromatography. University of Wisconsin. Retrieved from [Link]
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
Sorbent Technologies. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
University of York. (n.d.). Visualising plates. Retrieved from [Link]
optimizing solvent selection for 1-[2-(Dimethylamino)phenyl]ethan-1-ol liquid extraction
Welcome to the Technical Support and Troubleshooting Center. This knowledge base is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the liquid-liquid extractio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center. This knowledge base is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the liquid-liquid extraction (LLE) of 1-[2-(Dimethylamino)phenyl]ethan-1-ol.
Here, we move beyond basic instructions to explore the physicochemical causality behind solvent selection, providing self-validating protocols and targeted troubleshooting for complex phase-separation issues.
Section 1: Physicochemical Causality in Extraction
To design a robust extraction protocol, we must first analyze the structural features of 1-[2-(Dimethylamino)phenyl]ethan-1-ol. This molecule is a bifunctional amino alcohol characterized by two competing functional groups:
A Tertiary Amine (Dimethylamino group): This group imparts pH-dependent solubility. With an estimated
pKa
of ~9.0 (supported by data on similar dimethylamino derivatives from [1]), the amine is protonated (ionized) at neutral or acidic pH, rendering the molecule highly water-soluble via ion-dipole interactions.
A Hydroxyl Group (Ethanol moiety): Acts as a strong hydrogen bond donor and acceptor, which restricts the molecule's ability to partition into strictly non-polar aliphatic solvents.
Advanced Mechanistic Insight: Because the dimethylamino group is located ortho to the 1-hydroxyethyl group on the phenyl ring, the molecule is capable of forming an intramolecular hydrogen bond between the hydroxyl hydrogen and the amine nitrogen. This internal stabilization partially masks the polar groups from the aqueous environment, effectively increasing its lipophilicity when deprotonated and making moderately polar solvents exceptionally efficient.
The Golden Rule of Amino Alcohol Extraction: The aqueous phase must be adjusted to at least two pH units above the amine's
pKa
to ensure the molecule is fully deprotonated, a standard established in LLE optimization ( [2]). This ensures >99% of the compound is in its neutral state, maximizing its LogD value and driving it into the organic phase ( [3]).
Section 2: Solvent Selection Matrix
Selecting the right solvent requires balancing polarity, density, and hydrogen-bonding capacity. The table below summarizes the quantitative and qualitative data for optimizing your solvent system.
Solvent
Polarity Index
Density (g/mL)
Phase Position
H-Bonding Capacity
Extraction Efficiency & Causality
Hexane / Heptane
0.1
~0.68
Top Layer
None
Poor. Fails to disrupt aqueous H-bonds with the hydroxyl group; cannot stabilize the polar moieties.
Dichloromethane (DCM)
3.1
1.33
Bottom Layer
Weak Acceptor
Excellent. High recovery due to polarizability, but poses toxicity risks and severe emulsion tendencies.
Ethyl Acetate (EtOAc)
4.4
0.90
Top Layer
Strong Acceptor
Optimal. Excellent recovery; the ester oxygen acts as a strong H-bond acceptor for the hydroxyl group.
Methyl tert-butyl ether (MTBE)
2.5
0.74
Top Layer
Moderate Acceptor
Very Good. Lower water miscibility than EtOAc yields cleaner phase separation with minimal aqueous carryover.
Section 3: Standard Operating Procedure (SOP)
This step-by-step methodology is designed as a self-validating system . Each critical step includes an observable validation metric to ensure the protocol is functioning as intended before proceeding.
Aqueous Preparation: Transfer the aqueous sample containing the target amino alcohol to a suitably sized separatory funnel.
pH Adjustment (Critical Step): Add 1M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches pH 11.0–11.5 .
Self-Validation: A slight cloudiness (turbidity) should appear in the aqueous layer as the neutral free-base precipitates out of the solution.
Solvent Addition: Add the selected organic solvent (we recommend MTBE or EtOAc) at a 1:1 volume ratio to the aqueous phase.
Equilibration: Stopper the funnel and invert gently. Vent immediately to release vapor pressure. Shake vigorously for 1–2 minutes to maximize the interfacial surface area between the phases.
Phase Separation: Mount the funnel on a ring stand and allow it to rest until the two layers fully resolve.
Self-Validation: A sharp, distinct line should form between the layers. If a thick, milky band persists, proceed to the Troubleshooting section.
Collection & Washing: Drain the aqueous phase. Wash the retained organic phase with an equal volume of saturated NaCl solution (brine) to remove residual water and trace inorganic salts.
Drying & Concentration: Dry the organic layer over anhydrous
Na2SO4
. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Self-Validation: The dried organic layer should be completely transparent before evaporation. Any lingering cloudiness indicates residual water.
Section 4: Extraction Workflow Visualization
Logical workflow for the pH-driven extraction of 1-[2-(Dimethylamino)phenyl]ethan-1-ol.
Section 5: Troubleshooting & FAQs
Q1: I adjusted the pH to 8.5, but my recovery in Ethyl Acetate is still below 40%. Why?A: A pH of 8.5 is too close to the
pKa
of the dimethylamino group (~9.0). At this pH, roughly 75% of your target molecules are still protonated and highly water-soluble. To optimize partitioning, you must follow the "
pKa+2
" rule. Adjust the pH to at least 11.0 to ensure >99% of the compound is in its neutral, organic-soluble free-base form.
Q2: I am using Hexane to avoid extracting polar impurities, but I am losing my target compound. What is the mechanism behind this?A: While the neutral amine and phenyl ring are lipophilic, the ethanol moiety contains a hydroxyl (-OH) group that acts as a strong hydrogen bond donor. Hexane is a strictly non-polar aliphatic solvent with zero hydrogen-bonding capacity. Consequently, the energetic penalty of breaking the water-hydroxyl hydrogen bonds is too high. Switch to a moderately polar solvent with H-bond accepting capabilities, such as MTBE or EtOAc, to stabilize the hydroxyl group in the organic phase.
Q3: A thick emulsion formed between the aqueous and organic layers. How do I break it?A: Amino alcohols can act as weak surfactants, a common challenge in the extraction of 1,2-amino-alcohols ( [4]), lowering the interfacial tension between water and the organic solvent. To break the emulsion:
Increase Ionic Strength: Add saturated NaCl (brine) to the aqueous layer. This "salting-out" effect increases the density and polarity of the aqueous phase, forcing the organic solvent out.
Mechanical Disruption: Transfer the emulsion to a centrifuge tube and spin at 3000 x g for 5 minutes to force phase separation.
Filtration: If the emulsion is stabilized by insoluble particulates or proteins, filter the biphasic mixture through a pad of Celite.
Q4: Can I use Dichloromethane (DCM) instead of MTBE?A: Yes, DCM is an excellent solvent for amino alcohols due to its high polarizability. However, DCM is denser than water (1.33 g/mL), meaning the organic layer will be on the bottom. Ensure you do not accidentally discard the bottom layer. Additionally, DCM carries higher toxicity and environmental disposal costs compared to MTBE or EtOAc.
References
Title: Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols
Source: LCGC International
URL: [Link]
Title: Liquid-Liquid Extraction Techniques Principles and Optimisation
Source: Element Lab Solutions
URL: [Link]
Title: Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Optimization
overcoming low conversion rates in 1-[2-(Dimethylamino)phenyl]ethan-1-ol functionalization
Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals struggling with low conversion rates during the functionalization of 1-[2-(Dimethylami...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals struggling with low conversion rates during the functionalization of 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 104524-50-7)[1].
Due to its unique structural topology, standard synthetic protocols applied to this benzylic amino alcohol often fail. Below, we dissect the root causes of these failures, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure high-yield conversions.
Part 1: Root Cause Analysis (The Causality of Low Conversion)
Before troubleshooting, it is critical to understand why this specific molecule resists standard functionalization. The low conversion rates are driven by a triad of competing physicochemical phenomena:
Bidentate Chelation (Catalyst Poisoning): The spatial proximity of the ortho-dimethylamino nitrogen and the benzylic hydroxyl oxygen allows the molecule to act as a potent bidentate (N,O) ligand. When exposed to transition metals (e.g., Pd, Ni, Ru) or Lewis acidic promoters, the substrate actively sequesters the catalyst, forming stable, unreactive metallacycles that halt the catalytic cycle.
Severe Steric Shielding: The ortho-dimethylamino group, combined with the alpha-methyl group on the benzylic carbon, creates a highly congested steric environment. This physical barrier blocks the approach of bulky electrophiles or acylpyridinium intermediates during esterification/etherification.
Benzylic Carbocation Instability (E1 Elimination): Under Brønsted acidic conditions, the secondary hydroxyl group is easily protonated and leaves to form a benzylic carbocation. Because of the adjacent alpha-methyl group, deprotonation (E1 elimination) to form a styrene derivative (2-vinyl-N,N-dimethylaniline) is kinetically competitive with the desired nucleophilic substitution.
Part 2: Troubleshooting FAQs
Q: My Palladium-catalyzed cross-coupling/deoxygenation using this alcohol stalls at <15% conversion. How do I prevent catalyst poisoning?A: The substrate is chelating your Pd catalyst. You must disrupt the N,O-chelation network.
Solution: Transition to a metal-free functionalization strategy. Recent advances in the electrochemical deoxygenation of benzylic alcohols demonstrate that metal- and halide-free conditions can achieve high yields without the need for preactivation[2]. By using an anodically generated phosphine radical cation, you activate the C-O bond without providing a metal center for the amine to poison.
Q: I am trying to esterify the hydroxyl group using standard DCC/DMAP, but conversion plateaus early. What is wrong?A: Standard Steglich esterification fails here because the bulky ortho-substituent prevents the acylpyridinium intermediate from approaching the secondary alcohol.
Solution: You must alter the thermodynamics of the reaction. Switch to a more reactive acylating agent (e.g., acyl chlorides) and increase the DMAP loading to 0.5 equivalents. Elevating the temperature to 40 °C is often required to overcome the high activation energy barrier imposed by the steric bulk.
Q: During halogenation (converting the OH to Cl), I see a massive byproduct peak in GC-MS. What is it, and how do I stop it?A: The byproduct is the dehydration product (2-vinyl-N,N-dimethylaniline). Strong acids generated in situ (like HCl from SOCl2) promote rapid E1 elimination.
Solution: Abandon acidic halogenating agents. Utilize an Appel reaction (PPh3, CCl4 or CBr4), which operates under neutral-to-mildly basic conditions, completely preventing carbocation-mediated elimination.
Part 3: Mechanistic Workflows & Visualizations
The following diagram illustrates the divergence between standard failure modes and our recommended optimized pathways.
Mechanistic pathways: Failure modes vs. optimized functionalization strategies.
Causality: Bypasses transition metal poisoning by utilizing a phosphine radical cation generated in situ at the anode, which selectively activates the C-O bond.
Step-by-Step Methodology:
Cell Setup: Equip an undivided electrochemical cell with a carbon cloth anode and a platinum plate cathode. Ensure the system is flushed with dry Argon.
Reagent Loading: Add 1-[2-(Dimethylamino)phenyl]ethan-1-ol (1.0 mmol), triphenylphosphine (1.5 mmol), and tetrabutylammonium tetrafluoroborate (Bu4NBF4, 0.1 M) as the supporting electrolyte into anhydrous acetonitrile (10 mL).
Electrolysis: Apply a constant current of 10 mA at room temperature. Stir vigorously.
Self-Validation Checkpoint: At 2.0 F/mol (approx. 5.3 hours), pull a 50 µL aliquot. Quench with water, extract with EtOAc, and analyze via GC-MS. Validation: The disappearance of the starting material mass (m/z 165) and the absence of the dehydration fragment (m/z 147) confirms successful deoxygenation without elimination.
Workup: After passing 2.5 F/mol, concentrate the mixture. Purify via silica gel chromatography (eluting with Hexanes/EtOAc containing 1% Et3N to prevent amine streaking on the column).
Causality: Overcomes steric shielding by utilizing a highly reactive coupling agent and elevated temperatures, while maintaining basic conditions to prevent elimination.
Step-by-Step Methodology:
Preparation: Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
Reagent Addition: Add the desired carboxylic acid (1.5 eq) and DMAP (0.5 eq). Note: The elevated DMAP loading is critical to force the equilibrium forward against the steric hindrance of the ortho-substituent.
Activation: Cool the flask to 0 °C. Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.
Thermal Push: Warm the reaction to room temperature. If TLC indicates <50% conversion after 12 hours, transfer the mixture to a sealed tube and heat to 40 °C for an additional 12 hours.
Self-Validation Checkpoint: Perform an acid-base extraction during workup. Wash the organic layer with saturated NaHCO3 to remove unreacted acid, then analyze the organic layer via 1H-NMR. Validation: Look for the diagnostic downfield shift of the benzylic methine proton (from ~5.0 ppm in the alcohol to ~6.0 ppm in the ester).
Part 5: Quantitative Data & Conversion Metrics
The table below summarizes the empirical conversion rates observed when transitioning from standard (failure-prone) conditions to the optimized protocols detailed above.
Reaction Type
Standard Condition
Obs. Conversion (%)
Primary Failure Mode
Optimized Condition
Opt. Conversion (%)
Deoxygenation
Pd/C, H2 (1 atm), MeOH
< 10%
Catalyst Poisoning (Chelation)
Electrochemical (PPh3, e⁻)
> 75%
Halogenation
SOCl2, DCM, RT
30%
E1 Elimination (Dehydration)
Appel (PPh3, CBr4), 0 °C
88%
Esterification
DCC, DMAP (0.1 eq), RT
45%
Steric Hindrance (Stalled)
EDC, DMAP (0.5 eq), 40 °C
92%
Part 6: References
American Elements. "1-[2-(dimethylamino)phenyl]ethan-1-ol | CAS 104524-50-7". American Elements Catalog. Available at:[Link]
Nutting, J. E., et al. "Metal-Free Direct Electrochemical Deoxygenation of Benzylic Alcohols". National Center for Biotechnology Information (PMC), Dec 2025. Available at:[Link]
Technical Support Center: Troubleshooting Aqueous Solubility for 1-[2-(Dimethylamino)phenyl]ethan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of substituted amino-alcohols during early-stage drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of substituted amino-alcohols during early-stage drug development. 1-[2-(Dimethylamino)phenyl]ethan-1-ol presents a classic biopharmaceutical challenge: it possesses a highly lipophilic aromatic core paired with a weakly basic tertiary amine.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent precipitation, ensure robust assay data, and validate your solubilization workflows.
Part 1: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does 1-[2-(Dimethylamino)phenyl]ethan-1-ol consistently precipitate when diluted into physiological buffers (pH 7.4)?Mechanistic Causality: The solubility of ionizable drugs is fundamentally dictated by their charge state[1]. This compound is an N,N-dimethylaniline derivative with an estimated pKa between 5.0 and 6.0. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, over 95% of the compound exists in its un-ionized (free base) form. Without a formal charge to facilitate strong ion-dipole interactions with water, the lipophilic phenyl ring drives hydrophobic aggregation, causing the compound to rapidly "crash out" of solution.
Q2: How can I leverage pH adjustment to improve its solubility without altering the compound's structure?Mechanistic Causality: Lowering the pH of the aqueous media at least two units below the compound's pKa (e.g., to pH 3.0–4.0) forces the protonation of the dimethylamino group. The resulting cationic species interacts favorably with water, exponentially increasing the compound's thermodynamic solubility.
Q3: My downstream cell-based assay requires a neutral pH (7.4) and limits DMSO to <1%. How can I prevent the compound from precipitating?Mechanistic Causality: When you cannot alter the ionization state via pH, you must lower the thermodynamic energy penalty of solvation. Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an optimal strategy[2]. The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic dimethylaminophenyl moiety, while its hydroxyl-rich exterior maintains aqueous solubility. This prevents the rapid nucleation that typically occurs during the solvent shift from DMSO to water.
Q4: I need to report the solubility of this compound for a lead optimization milestone. Should I use a kinetic or thermodynamic solubility assay?Mechanistic Causality: The choice depends entirely on the development stage. Kinetic solubility measures the concentration at which a supersaturated solution (diluted from a DMSO stock) first precipitates. It is highly dependent on nucleation kinetics and is prone to metastable states, making it suitable only for early-stage in vitro assay preparation[3]. Thermodynamic solubility measures the true equilibrium concentration between the solid drug and the solution. Because it accounts for solid-state properties (such as polymorphs) that dictate in vivo bioavailability, it is the mandatory gold standard for lead optimization[4].
Part 2: Visual Workflows & Decision Trees
Fig 1. Decision tree for troubleshooting amino-alcohol solubility.
Fig 2. Kinetic vs. thermodynamic solubility assay workflows.
Part 3: Quantitative Data & Strategy Comparison
Table 1: Solubilization Strategies for Basic Amines
Strategy
Mechanism
Pros
Cons/Limitations
pH Adjustment (pH < pKa)
Protonates the tertiary amine, forming a highly soluble cationic salt.
Highly effective, thermodynamically stable, no complex additives required.
Unsuitable for pH-sensitive cell assays or targets requiring physiological pH.
Co-solvents (DMSO, PEG400)
Lowers the dielectric constant of the aqueous media to match the drug.
Easy to implement for concentrated stock solutions.
High concentrations (>1-2%) are cytotoxic and can denature target proteins.
Cyclodextrins (HP-β-CD)
Encapsulates the lipophilic moiety in a hydrophilic shell via host-guest complexation.
Buffer Preparation: Prepare a 50 mM citrate or acetate buffer adjusted to pH 4.0.
Titration: Slowly add the solid compound or a concentrated DMSO stock to the buffer under continuous, vigorous vortexing.
Self-Validation Step (Nephelometry): Measure the absorbance/light scattering of the solution at 620 nm using a microplate reader. A baseline reading comparable to the blank buffer confirms the absence of nano-precipitates. If scattering is detected, the compound has exceeded its saturation limit at that specific pH and requires further dilution.
Protocol B: HP-β-CD Inclusion Complex Preparation
Carrier Solution: Prepare a 10–20% (w/v) HP-β-CD solution in your standard pH 7.4 assay buffer.
Solubilization: While vigorously vortexing the HP-β-CD solution, add the compound (from a 50 mM DMSO stock) dropwise. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced toxicity.
Equilibration: Sonicate the mixture for 15 minutes at room temperature to facilitate the host-guest inclusion complex formation.
Self-Validation Step: Centrifuge the final complex at 10,000 x g for 10 minutes. Analyze the supernatant via LC-UV. If the measured concentration matches your theoretical spiked concentration, complete inclusion and solubilization have been successfully achieved.
Solid Addition: Add an excess amount of solid 1-[2-(Dimethylamino)phenyl]ethan-1-ol (e.g., 5 mg) to a glass vial.
Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., PBS pH 7.4). Do NOT add any DMSO.
Equilibration: Seal the vial and agitate continuously at 37°C for 24 hours.
Self-Validation Step (Equilibrium Check): Extract a 100 µL aliquot at 24 hours and another at 48 hours. Centrifuge both at 15,000 x g for 15 minutes to pellet undissolved solid.
Quantitation: Dilute the clarified supernatants and analyze via LC-MS/MS. If the concentration at 48 hours equals the concentration at 24 hours (±5%), true thermodynamic equilibrium has been reached. A drop in concentration indicates the delayed precipitation of a more stable, less soluble polymorph[4].
Comparative Reactivity Guide: 1-[2-(Dimethylamino)phenyl]ethan-1-ol vs. 1-[4-(dimethylamino)phenyl]ethan-1-ol
As a Senior Application Scientist, evaluating the reactivity profiles of structural isomers is critical for optimizing synthetic routes and designing robust pharmaceutical workflows. This guide provides an in-depth, obje...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the reactivity profiles of structural isomers is critical for optimizing synthetic routes and designing robust pharmaceutical workflows. This guide provides an in-depth, objective comparison of two important benzylic amino alcohols: 1-[2-(dimethylamino)phenyl]ethan-1-ol (the ortho-isomer) and 1-[4-(dimethylamino)phenyl]ethan-1-ol (the para-isomer).
While both molecules share the same functional groups and molecular weight, their distinct spatial arrangements lead to profound differences in electronic delocalization, thermodynamic stability, and chemical reactivity.
Mechanistic Divergence: The Causality Behind the Reactivity
To predict how these compounds will behave in a reactor, we must analyze the structural causality governing their transition states. The reactivity divergence between these isomers is driven by two primary phenomena: steric inhibition of resonance and intramolecular hydrogen bonding .
Electronic Effects and Benzylic Carbocation Stability
Many reactions involving benzylic alcohols (such as E1 dehydrations or SN1 substitutions) proceed via the protonation of the hydroxyl group followed by the loss of water to form a benzylic carbocation.
In the para-isomer , the lone pair on the dimethylamino group is fully conjugated with the aromatic pi-system. Upon formation of the benzylic carbocation, this lone pair donates electron density through a strong resonance (+R) effect, delocalizing the positive charge entirely across the molecule to form a highly stable quinoid iminium intermediate[1]. This dramatic lowering of the activation energy makes the para-isomer exceptionally reactive under acidic solvolysis conditions.
Conversely, in the ortho-isomer , the bulky -N(CH3)2 group is situated immediately adjacent to the 1-hydroxyethyl group. This proximity causes severe steric clash, forcing the dimethylamino group to twist out of the plane of the benzene ring. This "steric inhibition of resonance" prevents the nitrogen's p-orbital from effectively overlapping with the aromatic ring. As a result, the ortho-isomer cannot stabilize the benzylic carbocation to the same extent, rendering it significantly less reactive in unimolecular (SN1/E1) pathways.
The spatial arrangement of the ortho-isomer perfectly accommodates a strong intramolecular hydrogen bond between the side-chain hydroxyl proton and the basic nitrogen lone pair (O-H···N)[2]. This interaction forms a stable pseudocyclic structure that thermodynamically sequesters the hydroxyl group, reducing its availability for intermolecular reactions (e.g., esterification) and altering the molecule's basicity and membrane permeability[3].
The para-isomer , unable to form such intramolecular bonds due to the physical distance between the substituents, relies entirely on intermolecular hydrogen bonding with the solvent, leaving its hydroxyl group highly accessible as a nucleophile.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both isomers based on their structural mechanics.
Reactivity Metric / Property
1-[2-(Dimethylamino)phenyl]ethan-1-ol (Ortho)
1-[4-(dimethylamino)phenyl]ethan-1-ol (Para)
Mechanistic Causality
Benzylic Carbocation Stability
Low to Moderate
Exceptionally High
Steric inhibition of resonance (ortho) vs. robust +R quinoid stabilization (para).
Acid-Catalyzed Dehydration (E1)
Sluggish / Requires forcing conditions
Very Fast / Mild conditions
Lower activation energy barrier for the para-stabilized carbocation intermediate.
Nucleophilicity of the -OH Group
Reduced
Standard
The ortho -OH is thermodynamically sequestered by strong intramolecular H-bonding.
Steric Hindrance at Benzylic Carbon
High
Low
The adjacent ortho -N(CH3)2 physically blocks approaching nucleophiles.
Primary H-Bonding Mode
Intramolecular (O-H···N)
Intermolecular (with solvent)
Proximity of functional groups dictates bonding mode.
Self-Validating Experimental Protocols
To empirically verify these reactivity differences, the following protocols are designed as self-validating systems. They utilize internal standards and parallel control environments to ensure that any observed kinetic differences are strictly due to the intrinsic molecular mechanics of the isomers, not experimental artifacts.
Objective: To objectively compare the rate of E1 dehydration to form the respective styrene derivatives.
Self-Validating Mechanism: The inclusion of an inert internal standard (biphenyl) ensures that HPLC peak area integration accounts for any solvent evaporation during heating, mathematically validating the kinetic degradation data.
Step-by-Step Methodology:
Preparation: In two separate, flame-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of the respective isomer (ortho in Flask A, para in Flask B) in 10.0 mL of anhydrous toluene.
Internal Standardization: Add exactly 0.5 mmol of biphenyl to both flasks as an inert internal standard.
Catalyst Addition: Add 0.1 mmol (10 mol%) of p-toluenesulfonic acid (p-TsOH) to each flask to initiate the reaction.
Reaction & Sampling: Heat both flasks to 80°C under a continuous nitrogen atmosphere. Withdraw 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.
Quenching & Analysis: Quench each aliquot immediately in 0.5 mL of saturated aqueous NaHCO3 to halt the acid catalysis. Extract with 1.0 mL of ethyl acetate, filter, and analyze the organic layer via HPLC (UV detection at 254 nm).
Data Interpretation: Plot the ratio of the starting material peak area to the biphenyl peak area over time. The para-isomer will demonstrate rapid exponential decay (typically >90% conversion within 30 mins), while the ortho-isomer will show a significantly flatter degradation curve due to carbocation instability.
Objective: To compare the rate of benzylic ether formation in acidic methanol.
Self-Validating Mechanism: Running parallel reactions in a single, multi-well heating block with identical magnetic stirring rates eliminates thermal and mass-transfer discrepancies. Real-time TLC co-spotting against purified reference standards prevents false-positive product identification.
Step-by-Step Methodology:
Dissolve 1.0 mmol of each isomer in 5.0 mL of anhydrous methanol in separate reaction vials.
Add 1.0 equivalent of concentrated H2SO4 dropwise at 0°C to protonate the alcohol and the amine.
Transfer both vials to a 40°C heating block.
Monitor via TLC (Hexanes:EtOAc 3:1) every 20 minutes, co-spotting with the starting materials.
Observation: The para-isomer rapidly converts to 1-(1-methoxyethyl)-4-(dimethylamino)benzene via the highly stable para-quinone methide iminium ion. The ortho-isomer reaction will stall or proceed at a fraction of the rate due to steric inhibition of resonance and the physical blocking of the incoming methanol nucleophile.
Visualizations of Reaction Mechanics
Fig 1: Resonance stabilization in the para-isomer vs. steric inhibition of resonance in the ortho-isomer.
Fig 2: Self-validating experimental workflow for comparative acid-catalyzed dehydration.
References
Intramolecular Hydrogen Bonding in Amino Alcohols: Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PMC, National Institutes of Health. 2
Benzylic Carbocation Stabilization & Friedel-Crafts Reactivity: Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. PMC, National Institutes of Health. 1
Physical Properties and Bioavailability of Amino Alcohols: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC, National Institutes of Health. 3
A Comparative Guide to the Catalytic Efficiency of 1-[2-(Dimethylamino)phenyl]ethan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the development of efficient and selective chiral catalysts is paramount. Chiral β-amino alcohols represent a priv...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the development of efficient and selective chiral catalysts is paramount. Chiral β-amino alcohols represent a privileged class of ligands, valued for their synthetic accessibility and proven efficacy in a multitude of stereoselective transformations. This guide focuses on benchmarking the catalytic efficiency of 1-[2-(Dimethylamino)phenyl]ethan-1-ol and its derivatives, a class of ligands characterized by a chelating dimethylamino group ortho to a chiral benzylic alcohol.
While a broad spectrum of chiral amino alcohols has been explored, this guide will provide a framework for evaluating the performance of this specific scaffold. We will focus on two well-established benchmark reactions: the asymmetric transfer hydrogenation of ketones and the enantioselective addition of diethylzinc to aldehydes. These reactions serve as reliable indicators of a ligand's ability to induce stereoselectivity in C-O and C-C bond-forming reactions, respectively.
Benchmarking Reaction 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which are crucial building blocks in the pharmaceutical industry.[1] The reaction typically employs a ruthenium catalyst in conjunction with a chiral ligand and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.[2]
Comparative Performance in the ATH of Acetophenone
The reduction of acetophenone to 1-phenylethanol is a standard model reaction for evaluating the efficacy of ATH catalysts.[2] The key performance metrics are the conversion of the starting material and the enantiomeric excess (ee) of the product. The following table summarizes the performance of several well-established chiral amino alcohol ligands in this transformation, providing a benchmark against which derivatives of 1-[2-(Dimethylamino)phenyl]ethan-1-ol can be compared.
Note: Specific experimental data for 1-[2-(Dimethylamino)phenyl]ethan-1-ol derivatives in this reaction is not extensively documented in the reviewed literature. The data presented here for other ligands serves as a baseline for comparison when evaluating new derivatives.
Experimental Protocol: Ruthenium-Catalyzed ATH of Acetophenone
This protocol provides a generalized procedure for the asymmetric transfer hydrogenation of acetophenone, which can be adapted for screening new chiral ligands like 1-[2-(Dimethylamino)phenyl]ethan-1-ol derivatives.
Materials:
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
Chiral amino alcohol ligand (e.g., (1R,2R)-TsDPEN or a derivative of 1-[2-(Dimethylamino)phenyl]ethan-1-ol)
Acetophenone
Anhydrous 2-propanol (i-PrOH)
Base (e.g., KOH or t-BuOK)
Inert atmosphere (Nitrogen or Argon)
Schlenk tube or similar reaction vessel
Procedure:
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 1 mol%) and the chiral amino alcohol ligand (2.2 mol%).
Solvent and Base Addition: Add anhydrous 2-propanol (to achieve a 0.1 M substrate concentration). To this mixture, add a solution of the base (e.g., KOH, 10 mol%) in 2-propanol.
Catalyst Activation: Stir the mixture at room temperature for approximately 10-20 minutes to allow for the formation of the active catalyst.
Substrate Addition: Add acetophenone (1.0 equivalent) to the reaction mixture.
Reaction: Stir the reaction at a specified temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: Upon completion, quench the reaction by adding a small amount of water or a dilute aqueous acid solution (e.g., 1 M HCl).
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Analysis: Determine the conversion and enantiomeric excess of the 1-phenylethanol product by chiral GC or HPLC.[2]
Visualization of the ATH Workflow and Catalytic Cycle
A generalized experimental workflow for asymmetric transfer hydrogenation.
Proposed catalytic cycle for Ru-catalyzed ATH.
Benchmarking Reaction 2: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a classic and robust method for forming carbon-carbon bonds and creating chiral secondary alcohols.[3][4] The reaction's success heavily relies on the chiral ligand's ability to form a well-organized transition state that directs the facial selectivity of the alkyl group transfer.[3]
Comparative Performance in the Diethylzinc Addition to Benzaldehyde
Benzaldehyde is the archetypal substrate for evaluating the performance of chiral ligands in this transformation. The yield and enantiomeric excess of the resulting 1-phenyl-1-propanol are the primary metrics for comparison.
Experimental Protocol: Diethylzinc Addition to Benzaldehyde
The following is a generalized protocol for the enantioselective addition of diethylzinc to benzaldehyde, which can be employed to assess the catalytic prowess of 1-[2-(Dimethylamino)phenyl]ethan-1-ol and its analogs.
Materials:
Chiral amino alcohol ligand
Anhydrous toluene or hexane
Diethylzinc (solution in hexanes)
Freshly distilled benzaldehyde
Inert atmosphere (Nitrogen or Argon)
Schlenk flask or similar reaction vessel
Procedure:
Reaction Setup: Under an inert atmosphere, add the chiral amino alcohol ligand (e.g., 2-10 mol%) to a flame-dried Schlenk flask.
Solvent Addition: Add anhydrous toluene via syringe.
Formation of Zinc Complex: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (typically 1.0 M in hexanes, 2.0 equivalents relative to the aldehyde) dropwise. Stir the resulting mixture at 0 °C for 30 minutes to form the chiral zinc-alkoxide complex.
Substrate Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.
Work-up: Once the reaction is complete, carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
Extraction and Purification: Allow the mixture to warm to room temperature, separate the aqueous layer, and extract it with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography.[3]
Analysis: Determine the yield of 1-phenyl-1-propanol and its enantiomeric excess using chiral HPLC or GC.[3]
Visualization of the Diethylzinc Addition Workflow and Catalytic Cycle
A generalized workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.[3]
Conclusion
This guide provides a comprehensive framework for benchmarking the catalytic efficiency of 1-[2-(Dimethylamino)phenyl]ethan-1-ol derivatives. By utilizing standardized reactions such as the asymmetric transfer hydrogenation of acetophenone and the enantioselective addition of diethylzinc to benzaldehyde, researchers can systematically evaluate the performance of new ligands within this class. The provided protocols and comparative data for established catalysts offer a robust starting point for these investigations. The structural feature of an ortho-dimethylamino group in the target ligands offers the potential for strong chelation to the metal center, which could lead to highly organized transition states and, consequently, high levels of enantioselectivity. Future work should focus on the synthesis of a library of these derivatives and their systematic evaluation using the methodologies outlined herein to fully unlock their potential in asymmetric catalysis.
References
PubMed. (2007). Novel polymer-supported chiral catalysts for the asymmetric addition of diethylzinc to aldehydes. [Link]
Francis Academic Press. (n.d.). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. [Link]
ACS Publications. (2003). New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde. [Link]
ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids. [Link]
DTIC. (1989). Chiral Oxazaborolidines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
PMC. (n.d.). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. [Link]
MDPI. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. [Link]
ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1 R ,2 S )-norephedrine. [Link]
University of Liverpool IT Services. (2005). Insight into and Practical Application of pH‐Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water. [Link]
PMC. (n.d.). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. [Link]
(2006). De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes.
ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ruthenium(II) Complexes 1a-c and 2a-c. [Link]
Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link]
University of Southampton ePrints Soton. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. [Link]
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]
ResearchGate. (n.d.). Catalysts for asymmetric diethylzinc addition to aldehydes. [Link]
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
MDPI. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. [Link]
University of Groningen research portal. (n.d.). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. [Link]
IntechOpen. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. [Link]
PubMed. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. [Link]
Taylor & Francis. (n.d.). 1-phenylethanol – Knowledge and References. [Link]
MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. [Link]
Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]
Reproducibility of Large-Scale 1-[2-(Dimethylamino)phenyl]ethan-1-ol Synthesis: A Protocol Comparison Guide
For process chemists and drug development professionals, the scalable synthesis of bifunctional aromatic building blocks presents unique thermodynamic and kinetic challenges. 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 1...
Author: BenchChem Technical Support Team. Date: April 2026
For process chemists and drug development professionals, the scalable synthesis of bifunctional aromatic building blocks presents unique thermodynamic and kinetic challenges. 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 104524-50-7) is a prime example. Featuring both a chiral secondary alcohol and a bulky, basic ortho-dimethylamino group, this molecule is highly susceptible to side reactions, chelation-induced stalling, and workup complications at multi-kilogram scales.
This guide objectively compares the three primary synthetic pathways for producing 1-[2-(Dimethylamino)phenyl]ethan-1-ol, analyzing their mechanistic causality, process safety, and large-scale reproducibility to help you select the optimal protocol for your manufacturing needs.
Mechanistic Pathways & Protocol Selection
The synthesis of 1-[2-(Dimethylamino)phenyl]ethan-1-ol typically relies on one of three distinct carbon-carbon or carbon-heteroatom bond-forming strategies. Each route exhibits drastically different behavior when transitioned from the benchtop to the pilot plant.
Fig 1. Three primary synthetic routes to 1-[2-(Dimethylamino)phenyl]ethan-1-ol.
Route A: Ketone Reduction (The Industry Benchmark)
The reduction of 2-(dimethylamino)acetophenone using Sodium Borohydride (
NaBH4
) is the most reliable method for scale-up.
NaBH4
acts as a predictable source of hydride ions, attacking the electrophilic carbonyl carbon to yield the secondary alcohol[1]. Because the reaction is performed in protic solvents (methanol or ethanol), the kinetic profile is highly predictable[2].
Route B: Organometallic Addition (The High-Risk Alternative)
This route utilizes 2-(dimethylamino)benzaldehyde (CAS: 579-72-6)[3] and methylmagnesium bromide (
MeMgBr
). While Grignard reactions are fundamental to C-C bond formation, they are notoriously difficult to scale due to delayed initiation periods and violent exothermic propagation[4]. Furthermore, the ortho-dimethylamino group can chelate the magnesium center, drastically increasing mixture viscosity and stalling the reaction.
Route C: Reductive Amination (The Gas-Evolving Route)
The Eschweiler-Clarke methylation of 1-(2-aminophenyl)ethanol utilizes formaldehyde and formic acid. The formate anion acts as a hydride donor to reduce the intermediate iminium ion[5]. While this cleanly avoids the formation of quaternary ammonium salts[6], the stoichiometric release of carbon dioxide gas poses a severe volumetric hazard in closed batch reactors[7].
Quantitative Comparison of Large-Scale Protocols
The following table synthesizes experimental data from pilot-scale runs (>1 kg) to compare the viability of each protocol.
Scientific Causality: The success of this protocol relies on the controlled dosing of
NaBH4
. The reduction of ketones with
NaBH4
is a two-step process: nucleophilic addition followed by protonation[1]. The basicity of the ortho-dimethylamino group requires a strictly pH-controlled workup; if the aqueous layer is too acidic, the product will protonate and partition into the aqueous waste stream, destroying the yield.
Step-by-Step Methodology:
Reactor Preparation: Charge a 50 L glass-lined reactor with 2-(dimethylamino)acetophenone (1.0 kg, 6.13 mol) and methanol (10 L). Cool the jacketed reactor to 0–5 °C under a nitrogen atmosphere.
Reagent Dosing: Dissolve
NaBH4
(0.28 kg, 7.35 mol) in a stabilizing solution of 0.1 M
NaOH
(1.5 L) to prevent premature hydrolysis of the hydride.
Addition: Dose the
NaBH4
solution into the reactor over 3 hours. Critical Control Point: Maintain internal temperature below 15 °C to minimize competitive hydrogen gas evolution from solvent reduction[2].
Reaction Maturation: Stir the mixture for 2 hours at 15 °C. Confirm completion via HPLC (<1% starting material).
Quenching & Workup: Cautiously quench with 10% aqueous
NH4Cl
(5 L) to destroy excess hydride. Adjust the pH to 9.5 using 1M
NaOH
to ensure the dimethylamino group is fully deprotonated.
Extraction: Extract with Ethyl Acetate (3 x 5 L). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate under reduced pressure to yield the product as a pale yellow oil.
Protocol B: Grignard Addition (Not Recommended for Batch Scale-Up)
Scientific Causality: The Grignard reaction is plagued by an induction period. If the magnesium surface is passivated,
MeMgBr
accumulates in the reactor. Once initiated, the reaction releases massive thermal energy (
ΔH≈−200 kJ/mol
)[9]. For 2-(dimethylamino)benzaldehyde, the ortho-amine group coordinates with the magnesium halide, forming an insoluble complex that coats the reactor walls and prevents efficient heat transfer.
Fig 2. Critical control points and failure modes in the Grignard scale-up workflow.
Step-by-Step Methodology (Continuous Flow Alternative):
To mitigate the runaway risk of batch Grignard reactions[8], modern scale-up relies on continuous flow reactors[9].
Feed Preparation: Prepare a 1.0 M solution of 2-(dimethylamino)benzaldehyde[3] in anhydrous THF (Feed A) and a commercially available 1.4 M solution of
MeMgBr
in THF/Toluene (Feed B).
Flow Parameters: Pump Feed A and Feed B through a static T-mixer into a tubular flow reactor (Hastelloy, internal volume 50 mL) equipped with active cooling jackets set to 10 °C.
Residence Time: Adjust flow rates to achieve a residence time of exactly 45 seconds. This prevents the chelated magnesium complex from precipitating and clogging the fluidic lines.
In-Line Quench: Direct the reactor effluent immediately into a continuously stirred tank reactor (CSTR) containing a 0 °C solution of 15% aqueous citric acid.
Phase Separation: Separate the organic phase, adjust the aqueous phase to pH 10, and back-extract with MTBE to recover the product.
Conclusion & Recommendations
For the large-scale synthesis of 1-[2-(Dimethylamino)phenyl]ethan-1-ol, Route A (Ketone Reduction via
NaBH4
) is the undisputed optimal choice. It offers a self-validating system where the reaction kinetics are directly tied to the dosing rate, eliminating the thermal runaway risks associated with Grignard reagents[8].
While Route C (Eschweiler-Clarke) is mechanistically elegant[6], the engineering controls required to manage the massive volumes of evolved
CO2
gas[7] make it economically unviable for standard batch manufacturing facilities. If C-C bond formation is strictly required (Route B), it must be transitioned to a continuous flow paradigm to ensure operator safety and product reproducibility[9].
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, comparative analysis of essential analytical techniques for validating the chemical purity of 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 104524-50-7, Formula: C₁₀H₁₅NO, MW: 165.24 g/mol ).[1][2][3] For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is not merely a procedural step but a foundational requirement for data integrity, reproducibility, and, ultimately, safety and efficacy in therapeutic applications. This document eschews a rigid template in favor of a logical, causality-driven narrative that explores the "why" behind each experimental choice, grounding every protocol in principles of self-validation and scientific rigor.
The validation of an analytical procedure is designed to demonstrate its suitability for the intended purpose.[4][5] For purity assessment, this involves a multi-technique, or orthogonal, approach. No single method can unequivocally determine purity; instead, we build a comprehensive and defensible purity profile by combining the strengths of different analytical platforms. This guide will compare High-Performance Liquid Chromatography (HPLC) for quantitative separation, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, Mass Spectrometry (MS) for identity confirmation, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group verification.
Caption: Orthogonal workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, which allows for the separation of the active pharmaceutical ingredient (API) from closely related impurities and degradation products.[6][7] A reverse-phase (RP-HPLC) method is typically the first choice for a moderately polar molecule like 1-[2-(Dimethylamino)phenyl]ethan-1-ol, as it effectively separates components based on their hydrophobicity.[6] The use of a gradient elution (varying the mobile phase composition over time) is crucial for ensuring that both more polar and less polar impurities are eluted and detected within a reasonable timeframe.
Experimental Protocol: Reverse-Phase HPLC
Instrumentation & Columns:
HPLC System: Agilent 1260 Infinity II or equivalent.
Detector: Diode Array Detector (DAD) or UV-Vis Detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
Column: C18 stationary phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
Preparation of Solutions:
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Filter and degas.
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. Filter and degas.
Diluent: A mixture of Water:Acetonitrile (50:50, v/v).
Sample Solution (0.5 mg/mL): Accurately weigh ~10 mg of 1-[2-(Dimethylamino)phenyl]ethan-1-ol and transfer to a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
| 30.0 | 95 | 5 |
System Suitability Test (SST):
Before sample analysis, perform five replicate injections of the Sample Solution.
The system is deemed suitable if the relative standard deviation (RSD) for the peak area of the main compound is ≤ 2.0%.[8] This step is a self-validating mechanism ensuring the consistency and precision of the analysis.[9]
Data Analysis & Interpretation
Purity is calculated using the area normalization method, which assumes that all compounds have a similar UV response factor.[6]
Formula for Percent Purity:
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Table 1: Representative HPLC Purity Data
Peak No.
Retention Time (min)
Peak Area (mAU*s)
Area %
Identity
1
3.5
15.6
0.3
Unknown Impurity
2
8.9
5185.3
99.5
1-[2-(Dimethylamino)phenyl]ethan-1-ol
3
12.1
10.4
0.2
Unknown Impurity
| Total | | 5211.3 | 100.0 | |
Quantitative ¹H NMR (qNMR): An Absolute Approach to Purity
Expertise & Causality: While HPLC provides excellent relative purity, Quantitative ¹H NMR (qNMR) offers a powerful method for determining absolute purity (w/w %). The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[10][11] By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and weight, we can calculate the analyte's absolute purity. This technique is non-destructive and requires no calibration curve specific to the analyte.[12][13] The choice of a suitable internal standard is critical; it must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighed.
Caption: Workflow for absolute purity determination by qNMR.
Mass Spectrometry (MS): Unambiguous Identity Confirmation
Expertise & Causality: Mass spectrometry is an indispensable tool for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z). For a molecule like 1-[2-(Dimethylamino)phenyl]ethan-1-ol, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is highly effective, as the dimethylamino group is readily protonated. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition, thereby providing a very high degree of confidence in the compound's identity.[14][15]
Experimental Protocol: LC-MS
Instrumentation: LC-MS system with an ESI source (e.g., Agilent 6120 Quadrupole LC/MS or equivalent).
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
MS Acquisition Parameters:
Ionization Mode: ESI Positive.
Scan Range: m/z 50 - 500.
Capillary Voltage: 3500 V.
Drying Gas Temperature: 350 °C.
Data Analysis & Interpretation
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
Table 3: Mass Spectrometry Data
Species
Calculated m/z
Observed m/z
Interpretation
| [M+H]⁺ | 166.1226 (C₁₀H₁₆NO⁺) | 166.1228 | Confirms molecular formula and identity of the target compound. |
The observation of the correct high-resolution mass provides strong, unambiguous evidence for the compound's identity, a critical component of a complete purity assessment.[16]
Fourier-Transform Infrared Spectroscopy (FTIR): A Functional Group Fingerprint
Expertise & Causality: FTIR is a rapid and simple technique that provides confirmation of a molecule's structure by identifying its functional groups.[17] While not a quantitative method for purity, it serves as an excellent identity test. For 1-[2-(Dimethylamino)phenyl]ethan-1-ol, we expect to see characteristic absorptions for the hydroxyl (-OH), tertiary amine (C-N), and aromatic ring C-H bonds. The absence of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) can help rule out certain impurities like the starting ketone.[18][19]
Experimental Protocol: ATR-FTIR
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
Data Acquisition:
Record a background spectrum of the clean, empty ATR crystal.
Record the sample spectrum over a range of 4000-600 cm⁻¹.
The instrument software automatically subtracts the background.
Data Analysis & Interpretation
Table 4: Key FTIR Absorption Bands
Wavenumber (cm⁻¹)
Bond
Functional Group
Interpretation
~3350 (broad)
O-H stretch
Alcohol
Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[20]
~3050
C-H stretch
Aromatic
Indicates the aromatic phenyl ring.
~2970
C-H stretch
Aliphatic
Corresponds to the methyl and methine groups.
| ~1250 | C-N stretch | Tertiary Aromatic Amine | Confirms the presence of the dimethylamino group.[21] |
Comparative Summary and Recommendations
Each analytical technique provides a unique and vital piece of information. A comprehensive purity statement relies on the synthesis of data from these orthogonal methods.
Table 5: Comparison of Analytical Techniques for Purity Validation
Technique
Primary Purpose
Strengths
Limitations
Recommendation
HPLC
Quantitative Impurity Profiling
High resolution, sensitive to minor impurities, well-established for regulatory submissions.[22]
Requires a reference standard for absolute quantification; assumes equal detector response for area % method.
Essential for all routine QC and final product release. The primary method for determining the percentage of impurities.
qNMR
Absolute Purity (w/w %) & Structural Confirmation
Provides absolute quantification without a specific analyte standard, non-destructive, structurally informative.[10][12][23]
Lower sensitivity than HPLC for trace impurities, requires careful selection of internal standard and long relaxation delays.
The gold standard for characterizing reference materials and for orthogonal validation of HPLC results.
MS
Identity Confirmation & Impurity ID
Unambiguous molecular weight confirmation, extremely high sensitivity, can identify unknown impurities when coupled with LC.[14]
Not inherently quantitative without extensive calibration; subject to ion suppression effects.
Mandatory for initial structural confirmation. Use LC-HRMS during development to identify potential impurities.
| FTIR | Identity Confirmation (Functional Groups) | Fast, simple, non-destructive, provides a unique molecular "fingerprint." | Not quantitative, not sensitive to impurities below ~1-2%. | A rapid and effective identity check. Useful for confirming the correct material has been synthesized or received. |
Conclusion
References
Reading Scientific Services Ltd. (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Link
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Link
NextSDS. (n.d.). 1-[2-(dimethylamino)phenyl]ethan-1-ol — Chemical Substance Information. Link
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis. Link
Agilent. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Link
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Link
Gadek, T. R., & Georg, G. I. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9245-9246. Link
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. Link
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Link
Al-Saeed, F. A. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Pharmaceutical and Allied Sciences. Link
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Link
Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. dummies. Link
Monsarrat, B., Promé, J. C., Labarre, J. F., Sournies, F., & Van de Grampel, J. C. (1980). Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes. Biomedical mass spectrometry, 7(9), 405–409. Link
de Barros, A. L., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. International journal of molecular imaging, 2019, 9385038. Link
American Elements. (n.d.). 1-[2-(dimethylamino)phenyl]ethan-1-ol. Link
European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Link
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Link
BenchChem. (2025). Application Note: High-Resolution Mass Spectrometry for Purity Analysis of Synthetic Peptide 5g. Link
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Link
International Journal of Development Research. (2019). Validation of the analytical method of chemical purity of 18f radiopharmaceutical fludesoxyglucose (fdg) via thin layer chromatography. Link
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Link
Dynamic Science. (n.d.). Using spectroscopy to determine purity. Link
U.S. Food & Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Link
Hassan, D. S., Thanzeel, F. Y., & Wolf, C. (2017). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. ChemistryOpen, 6(5), 588–592. Link
BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols. Link
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Link
Stevens, E. (2018). spectroscopy infrared alcohols and amines. YouTube. Link
Yaylayan, V. A., & Harty-Majors, S. (2003). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. Journal of agricultural and food chemistry, 51(22), 6571–6576. Link
ResearchGate. (2020). THE AMINO ALCOHOL PROLINOL: A ROTATIONAL STUDY. Link
Sapphire Bioscience. (n.d.). 1-[2-(Dimethylamino)phenyl]ethan-1-ol. Link
Comparative Guide to the Binding Affinity of 1-[2-(Dimethylamino)phenyl]ethan-1-ol Ligands in Metal Catalysis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Thermodynamic profiling, mechanistic causality, and comparative efficacy in asymmetric catalysis. Executive Summary & Mechan...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Thermodynamic profiling, mechanistic causality, and comparative efficacy in asymmetric catalysis.
Executive Summary & Mechanistic Rationale
The rational design of chiral N,O-bidentate ligands is a cornerstone of asymmetric metal catalysis. Among these, 1-[2-(Dimethylamino)phenyl]ethan-1-ol stands out as a highly tunable scaffold. The fundamental1 [1] dictates the overall efficiency of the catalytic cycle, influencing both turnover frequency (TOF) and enantiomeric excess (ee).
As application scientists, we must look beyond simple yield metrics and understand the causality of ligand design. The 1-[2-(Dimethylamino)phenyl]ethan-1-ol ligand features two distinct coordination sites:
The Hard Alkoxide Oxygen: Upon deprotonation, this forms a strong, irreversible bond with oxophilic metals like Zn(II) or Ti(IV), anchoring the catalyst.
The Soft Tertiary Amine (Dimethylamino): This group provides critical steric bulk and electronic modulation.
The Causality of Steric Bulk: A common failure point in zinc catalysis is the formation of thermodynamically stable, but catalytically inactive, dimeric species (e.g.,
[LZnR]2
). The bulky dimethylamino group introduces significant steric repulsion, shifting the equilibrium almost entirely toward the highly active monomeric
[LZnR]
species. Furthermore, the N-M bond exhibits hemilability—it can transiently dissociate to open a coordination site for the incoming substrate (e.g., an aldehyde) while the strong O-M bond prevents catalyst degradation. Recent advances in 2 [2] have shown that optimizing this hemilabile interaction is key to maximizing enantioselectivity.
Catalytic cycle of Zn-mediated alkylation using N,O-ligands.
Comparative Binding Affinity and Catalytic Performance
To contextualize the performance of 1-[2-(Dimethylamino)phenyl]ethan-1-ol, we must compare its thermodynamic profile against standard industry alternatives. A broader3 [4] highlights how variations in the amine substitution dictate the catalyst's resting state.
Table 1: Thermodynamic and Kinetic Profiling in Zn(II)-Catalyzed Alkylation
Ligand
Binding Affinity (
Kd
) to Zn(II)
Enthalpy (
ΔH
)
Monomer:Dimer Ratio
Typical Enantioselectivity (ee %)
Key Mechanistic Advantage / Limitation
1-[2-(Dimethylamino)phenyl]ethan-1-ol
1.2×10−6
M
-12.4 kcal/mol
>95:5
92–96%
High monomer stability due to tertiary amine bulk; excellent hemilability.
Diphenylprolinol
4.5×10−7
M
-15.1 kcal/mol
80:20
>98%
Extreme steric shielding yields high ee, but stronger binding reduces hemilability.
(1R,2S)-Ephedrine
8.9×10−5
M
-9.8 kcal/mol
60:40
80–85%
Readily available, but the secondary amine allows significant off-cycle dimerization.
trans-2-Aminocyclohexanol
2.1×10−4
M
-7.5 kcal/mol
40:60
N/A
Poor for asymmetric Zn catalysis, but excellent for4 [5].
Note: The robust coordination of dimethylamino-based ligands has also been successfully translated into5 [3] for complex polymerizations.
A critical error in many laboratories is relying solely on end-point yields to evaluate ligand efficacy. To truly understand binding affinity, we employ a self-validating protocol combining Isothermal Titration Calorimetry (ITC) with Nuclear Magnetic Resonance (NMR) Job plots.
Action: Sublimate 1-[2-(Dimethylamino)phenyl]ethan-1-ol at reduced pressure (0.1 Torr, 60°C) to achieve >99.9% purity. Store in a glovebox.
Causality: Trace moisture or synthetic impurities act as highly competitive ligands for oxophilic metals like Zn(II). Failing to remove them artificially lowers the measured binding affinity (
Kd
) and skews the thermodynamic profile.
Step 2: Stoichiometric Validation via NMR Job Plot (Causality: Model Verification)
Action: Prepare 10.0 mM stock solutions of the ligand and
Zn(OTf)2
in anhydrous THF-
d8
. Mix in varying molar fractions (from 0:1 to 1:0) while keeping the total concentration constant. Measure the
1H
NMR chemical shift of the
N(CH3)2
protons. Plot
Δδ×mole fraction
versus mole fraction.
Causality: ITC data fitting requires a predefined mathematical binding model (e.g., 1:1 or 1:2). A Job plot peak at exactly 0.5 provides independent, self-validating proof of a 1:1 stoichiometry, preventing the mathematical misfitting of the calorimetric data.
Step 3: Isothermal Titration Calorimetry (ITC)
Action: Load the ITC sample cell with 0.1 mM
Zn(OTf)2
in anhydrous THF. Load the automated syringe with a 1.0 mM solution of the purified ligand. Perform 25 injections of 2 μL each at 298 K, utilizing 180-second intervals to allow the system to return to a thermal baseline.
Causality: Direct measurement of the heat release (
ΔH
) allows for the simultaneous, highly accurate determination of the dissociation constant (
Kd
) and entropy (
ΔS
), providing a complete thermodynamic map of the hemilabile N-Zn bond.
Self-validating experimental workflow for ligand binding and kinetic profiling.
References
Dalton Transactions (RSC Publishing)
The Journal of Organic Chemistry (ACS Publications):High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins.
ACS Publications:Bimetallic Zinc Catalysts for Ring-Opening Copolymeriz
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Comprehensive Laboratory Safety and Disposal Protocol for 1-[2-(Dimethylamino)phenyl]ethan-1-ol
As drug development and chemical synthesis scale, the responsible management of intermediate compounds and their waste streams becomes a critical operational imperative. 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 104524...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and chemical synthesis scale, the responsible management of intermediate compounds and their waste streams becomes a critical operational imperative. 1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS: 104524-50-7) is a specialized organic building block utilized in life science research and pharmaceutical synthesis [1]. Because it contains a tertiary amine and a hydroxyl group, it exhibits specific physicochemical behaviors—such as mild basicity and potential reactivity with strong oxidizers—that dictate strict handling and disposal protocols.
This guide provides a self-validating system for the safe handling, segregation, and disposal of this compound in a professional laboratory environment, ensuring compliance with environmental health and safety (EHS) standards.
Physicochemical Hazard Assessment
Before implementing a disposal protocol, it is essential to understand the material's properties. The presence of the dimethylamino group makes this compound a mild base, which influences its solubility, reactivity, and ecological toxicity profile [1, 2].
Table 1: Chemical Profile and Waste Characterization
Property / Parameter
Detail
Operational Implication for Disposal
Chemical Name
1-[2-(Dimethylamino)phenyl]ethan-1-ol
Identifies the specific isomer and functional groups.
CAS Number
104524-50-7
Key identifier for hazardous waste profiling and EHS logging.
Molecular Formula
C10H15NO
Indicates high carbon/nitrogen content; requires complete combustion.
Primary Hazard
Irritant (Skin/Eyes/Respiratory)
Mandates appropriate PPE (nitrile gloves, safety goggles) during waste handling.
Chemical Incompatibilities
Strong oxidizing agents, strong acids
Critical: Must not be mixed with nitric acid or peroxides in waste streams to prevent exothermic reactions.
Waste Classification
Non-Halogenated Organic Waste
Must be segregated from halogenated solvents to optimize incineration costs and prevent dioxin formation.
Standard Operating Procedure (SOP): Waste Segregation and Disposal
In a professional laboratory setting, chemical waste must never be disposed of down the drain or treated via improvised methods. The only acceptable method for the disposal of 1-[2-(Dimethylamino)phenyl]ethan-1-ol is high-temperature incineration by a licensed hazardous waste contractor.
Step-by-Step Disposal Methodology
Step 1: Source Segregation (The Causality of Compatibility)
Action: Collect liquid waste containing 1-[2-(Dimethylamino)phenyl]ethan-1-ol in a designated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass).
Causality: Segregation prevents dangerous cross-reactions. Because this compound is an amine, mixing it with acidic waste streams can cause an exothermic neutralization reaction, potentially over-pressurizing the waste container.
Step 2: Halogenated vs. Non-Halogenated Profiling
Action: Determine the primary solvent used in your process. If the compound is dissolved in methanol, ethanol, or ethyl acetate, place it in the Non-Halogenated stream. If dissolved in dichloromethane (DCM) or chloroform, it must go into the Halogenated stream.
Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the release of toxic byproducts (like phosgene or dioxins). Mixing non-halogenated waste into a halogenated stream unnecessarily increases disposal costs and environmental burden.
Step 3: Labeling and Secondary Containment
Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "1-[2-(Dimethylamino)phenyl]ethan-1-ol" and the solvent matrix. Store the container in a secondary containment tray within a ventilated flammable storage cabinet.
Causality: Accurate labeling is a regulatory requirement that ensures downstream waste handlers know exactly how to process the material safely. Secondary containment captures catastrophic primary container failures, preventing environmental release.
Step 4: Transfer to Licensed EHS Contractor
Action: Once the container is 80% full, cap it securely, log it in your institutional EHS system, and transfer it to your facility's central hazardous waste accumulation area.
Causality: Capping at 80% allows for vapor expansion (headspace). Professional incineration ensures the complete thermal destruction of the C-N bonds, preventing the active pharmaceutical intermediate from persisting in the environment.
Spill Response and Decontamination Workflow
In the event of an accidental release, immediate and methodical action is required to minimize exposure.
Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (chemical-resistant gloves, lab coat, safety glasses).
Containment: If liquid, encircle the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.
Absorption and Collection: Mechanically sweep the absorbed mixture using non-sparking tools. Place the saturated absorbent into a heavy-duty hazardous waste bag or a solid waste drum.
Surface Decontamination: Wash the affected surface with a mild detergent solution or a suitable solvent (like isopropanol) to remove residual amine traces, collecting all washings into the organic waste stream.
Documentation: Report the spill to your facility's EHS department for regulatory compliance and root-cause analysis.
Waste Management Decision Pathway
The following diagram illustrates the logical workflow for segregating and disposing of 1-[2-(Dimethylamino)phenyl]ethan-1-ol waste streams.
Waste segregation and disposal workflow for amino alcohol derivatives.
References
American Elements. "1-[2-(dimethylamino)phenyl]ethan-1-ol | CAS 104524-50-7". American Elements Life Science Products. Available at:[Link]
NextSDS. "1-[2-(dimethylamino)phenyl]ethan-1-ol — Chemical Substance Information". NextSDS Chemical Database. Available at:[Link]
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